Fluticasone acetate
Description
Contextualizing Fluticasone (B1203827) within Glucocorticoid Research
Fluticasone acetate (B1210297), known in most biomedical literature as fluticasone propionate (B1217596), distinguishes itself within the vast field of glucocorticoid research through its potent and selective action. ersnet.orgnih.gov Glucocorticoids, both naturally occurring and synthetic, exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of transcription factors. nih.gov The primary thrust of synthetic glucocorticoid development has been to maximize therapeutic anti-inflammatory effects while minimizing systemic adverse effects. nih.gov
Fluticasone propionate emerged from research focused on developing topically active steroids with high intrinsic glucocorticoid potency. nih.gov It is a highly lipophilic molecule, a characteristic that contributes to its good uptake, binding, and retention in tissues like the human lung. ersnet.org Research has consistently shown that fluticasone propionate possesses a high affinity and selectivity for the glucocorticoid receptor. nih.govsmw.ch Its binding affinity for the human glucocorticoid receptor is approximately 18 times that of dexamethasone (B1670325). nih.gov
The compound's potent anti-inflammatory profile is a result of its ability to inhibit the proliferation and activity of various inflammatory cells, including T-lymphocytes, eosinophils, and mast cells. ersnet.orgnih.gov Furthermore, it has been shown to potently inhibit the generation of cytokines and the expression of adhesion molecules, key processes in the inflammatory cascade. ersnet.org These properties have established fluticasone propionate as a significant tool in biomedical studies aimed at understanding and modulating inflammatory pathways.
Table 1: Comparative Glucocorticoid Receptor Binding Affinity
This table provides a comparison of the relative receptor affinity (RRA) of fluticasone propionate and other corticosteroids for the human glucocorticoid receptor, with dexamethasone as the reference standard (RRA = 100).
| Compound | Relative Receptor Affinity (RRA) |
| Mometasone (B142194) Furoate | ~2200 nih.gov |
| Fluticasone Propionate | ~1800 nih.gov |
| Beclomethasone-17-Monopropionate | 1.5-fold lower than FP nih.gov |
| Budesonide (B1683875) | 3-fold lower than FP nih.gov |
| Dexamethasone | 100 nih.gov |
| Flunisolide | 20-fold lower than FP nih.gov |
| Triamcinolone Acetonide | 20-fold lower than FP nih.gov |
This data is compiled from multiple scientific sources and illustrates the high receptor affinity of fluticasone propionate relative to other glucocorticoids.
Historical Perspectives on Synthetic Glucocorticoid Development and Fluticasone's Emergence
The journey to the development of sophisticated synthetic glucocorticoids like fluticasone propionate began in the mid-20th century. The initial breakthrough came in 1948 with the first administration of cortisone (B1669442) for rheumatoid arthritis, a discovery that earned its pioneers the Nobel Prize in Medicine in 1950. nih.govsteritas.com This event spurred a wave of research into adrenal cortical hormones. nih.gov
The 1950s saw the introduction of oral and intra-articular administration of cortisone and hydrocortisone (B1673445). clinexprheumatol.orgresearchgate.netnih.gov However, the quest for more potent and safer alternatives was already underway. Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory therapy. clinexprheumatol.orgresearchgate.netnih.gov This period was characterized by efforts to modify the basic steroid structure to enhance anti-inflammatory activity and reduce unwanted mineralocorticoid effects.
The development of fluticasone propionate in the latter half of the 20th century represents a culmination of these decades of research. Patented in 1980 and approved for medical use in 1990, its creation was the result of systematic investigation into the structure-activity relationships of androstane-17β-carbothioates. nih.gov Researchers at GlaxoSmithKline, led by Sir David Jack, were instrumental in its discovery. researchgate.net The goal was to create a glucocorticoid with high topical potency and minimal systemic absorption, thereby improving the therapeutic index. ersnet.org Fluticasone propionate's trifluorinated structure, based on the androstane (B1237026) nucleus, was specifically designed to achieve these properties. nih.gov
Table 2: Timeline of Key Milestones in Glucocorticoid Development
This table outlines significant events in the history of glucocorticoid research and development, leading to the introduction of fluticasone.
| Year | Milestone |
| 1930 | First clinical evidence of adrenocortical extract counteracting human adrenal failure. clinexprheumatol.orgresearchgate.net |
| 1948 | First use of cortisone to treat a patient with rheumatoid arthritis. nih.govsteritas.comclinexprheumatol.orgresearchgate.netnih.gov |
| 1950 | Nobel Prize in Medicine awarded for the discovery of adrenal cortical hormones. nih.govsteritas.com |
| 1950-1951 | Oral and intra-articular administration of cortisone and hydrocortisone begins. clinexprheumatol.orgresearchgate.netnih.gov |
| 1954-1958 | Introduction of six new synthetic steroids for systemic anti-inflammatory therapy. clinexprheumatol.orgresearchgate.netnih.gov |
| 1980 | Fluticasone propionate is patented. nih.gov |
| 1990 | Fluticasone propionate is approved for medical use. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3O5S/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)23(16,27)19(30)10-22(15,4)24(12,32-13(2)28)20(31)33-11-25/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNKIHMUIGPTII-OSNGSNEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230351 | |
| Record name | Fluticasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80474-24-4 | |
| Record name | Fluticasone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80474-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Fluticasone acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluticasone 17-Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLUTICASONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BIA3ZKX8V | |
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Molecular Mechanisms of Fluticasone Action
Glucocorticoid Receptor Binding Kinetics and Thermodynamics
The therapeutic efficacy of fluticasone (B1203827) acetate (B1210297) is intrinsically linked to its binding characteristics with the glucocorticoid receptor. These interactions are defined by specific kinetic and thermodynamic parameters that distinguish it from other corticosteroids.
Association and Dissociation Rate Constants
The binding of fluticasone acetate to the glucocorticoid receptor is a dynamic process characterized by its rates of association and dissociation. Studies have shown that fluticasone propionate (B1217596), a closely related compound, exhibits a higher association rate constant and a significantly lower dissociation rate constant when compared to other glucocorticoids like dexamethasone (B1670325) and budesonide (B1683875). nih.gov This results in a prolonged interaction with the receptor, with the half-time of the fluticasone propionate-receptor complex calculated to be approximately 10 hours. nih.gov
Similarly, fluticasone furoate, another derivative, demonstrates distinctly different association kinetics from fluticasone propionate and mometasone (B142194) furoate, with a significantly higher association rate constant. nih.gov This indicates that it binds to the receptor more rapidly. nih.gov However, its dissociation rate constant is comparable to that of fluticasone propionate. nih.gov The combination of a rapid association and slow dissociation contributes to a prolonged duration of action at the receptor level. researchgate.net
Interactive Table: Kinetic Parameters of Glucocorticoid Receptor Binding
| Glucocorticoid | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) | Equilibrium Dissociation Constant (Kd) (nmol/l) | Half-Time of Receptor Complex |
| Fluticasone Propionate | High | Low | 0.49 nih.gov | 10 hours nih.gov |
| Fluticasone Furoate | Significantly Higher than FP and MF nih.gov | Comparable to FP and MF nih.gov | 0.30 nih.gov | Not specified |
| Dexamethasone | Lower than FP nih.gov | Higher than FP nih.gov | 9.36 nih.gov | Shorter than FP nih.gov |
| Budesonide | Lower than FP nih.gov | Higher than FP nih.gov | Not specified | Shorter than FP nih.gov |
| Mometasone Furoate | Lower than FF nih.gov | Comparable to FF nih.gov | 0.41 nih.gov | Not specified |
Note: "FP" refers to fluticasone propionate and "MF" refers to mometasone furoate. Data is compiled from multiple sources and direct quantitative comparison may be limited by differing experimental conditions.
Relative Receptor Affinity and Selectivity Profiling
The affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. nih.gov Relative receptor affinity (RRA) is a measure used to compare the binding strength of different glucocorticoids relative to a standard, typically dexamethasone. Fluticasone propionate has a high RRA, reported to be around 1775 to 1910, with dexamethasone as the reference (RRA=100). nih.govnih.gov
Fluticasone furoate exhibits an even higher RRA, reported as 2989 ± 135, which is greater than that of other commonly used corticosteroids such as mometasone furoate (RRA 2244), fluticasone propionate (RRA 1775), and budesonide (RRA 855). nih.gov This enhanced affinity is attributed to its unique chemical structure, which allows for a more favorable interaction with the receptor's binding pocket. nih.govresearchgate.net The high affinity of this compound contributes to its potent anti-inflammatory effects, as a stronger interaction with the receptor leads to a greater biological response. researchgate.net
Selectivity refers to the degree to which a drug acts on a specific receptor relative to other sites. msdmanuals.com While few drugs are absolutely specific, this compound demonstrates high selectivity for the glucocorticoid receptor, which is crucial for minimizing off-target effects. msdmanuals.com
Interactive Table: Relative Receptor Affinity (RRA) of Various Glucocorticoids
| Glucocorticoid | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |
| Fluticasone Furoate | 2989 ± 135 nih.gov |
| Mometasone Furoate | 2244 ± 142 nih.gov |
| Fluticasone Propionate | 1775 ± 130 nih.gov |
| Beclomethasone-17-monopropionate | 1345 ± 125 nih.gov |
| Ciclesonide (active metabolite) | 1212 (rat receptor data) nih.gov |
| Budesonide | 855 nih.gov |
| Dexamethasone | 100 nih.gov |
Structural Basis of Glucocorticoid Receptor-Ligand Interactions
The high-affinity binding of this compound to the glucocorticoid receptor is underpinned by specific structural interactions within the ligand-binding domain (LBD) of the receptor. acs.org The LBD forms a hydrophobic pocket that accommodates the steroid nucleus of the glucocorticoid. researchgate.net
X-ray crystallography studies of fluticasone furoate have revealed that its 17α-furoate ester group occupies the lipophilic 17α pocket of the GR's ligand-binding domain more extensively than dexamethasone and fluticasone propionate. researchgate.net This enhanced occupancy is a key factor contributing to its higher binding affinity. researchgate.net The conformation of the furoate ring in fluticasone furoate is more rigid compared to the propionate group in fluticasone propionate, which may lead to a decreased tendency for dissociation. diva-portal.org The specific interactions between the fluticasone molecule and the amino acid residues lining the binding pocket, including hydrogen bonds and van der Waals forces, stabilize the receptor-ligand complex and are crucial for receptor activation. researchgate.net
Genomic Mechanisms: Transcriptional Regulation by Fluticasone
Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. patsnap.com In the nucleus, the activated GR-ligand complex modulates gene expression through two primary genomic mechanisms: transactivation and transrepression. patsnap.comnih.gov
Glucocorticoid Response Element (GRE) Transactivation
Transactivation is a mechanism by which the glucocorticoid receptor, typically as a homodimer, binds to specific DNA sequences known as glucocorticoid response elements (GREs). nih.govarchbronconeumol.org These GREs are located in the promoter regions of target genes. archbronconeumol.org The binding of the fluticasone-activated GR to GREs generally leads to the recruitment of co-activator proteins and an increase in the transcription of anti-inflammatory genes. nih.gov
However, it is important to note that the binding of GR to GREs does not always result in gene activation; in some contexts, it can lead to the suppression of target genes. oup.com The transactivation process is thought to be responsible for some of the metabolic side effects associated with long-term glucocorticoid therapy. archbronconeumol.orgresearchgate.net Fluticasone propionate has been shown to be a potent transactivator, with a rank order of potency greater than several other inhaled corticosteroids in certain cell lines. atsjournals.org
Negative Glucocorticoid Response Element (nGRE) Transrepression
Transrepression is a key mechanism underlying the anti-inflammatory effects of glucocorticoids. archbronconeumol.org This process involves the suppression of pro-inflammatory gene expression. One way this occurs is through the binding of the GR to negative glucocorticoid response elements (nGREs). patsnap.com Unlike the classic GREs, nGREs mediate the repression of gene transcription upon GR binding. nih.gov The GR typically binds to nGREs as a monomer, which prevents dimerization. oup.com This interaction leads to the recruitment of co-repressor complexes, which then inhibit transcription. oup.com
The anti-inflammatory potency of inhaled glucocorticoids like fluticasone propionate is partly explained by their significant transrepressive effects. archbronconeumol.org It is believed that the desirable anti-inflammatory actions of glucocorticoids are largely mediated through transrepression, while the undesirable metabolic effects are more closely linked to transactivation. isvma.org The glucocorticoid receptor generally has a lower affinity for nGREs compared to positive GREs. isvma.orgdvm360.com
Inhibition of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1)
A cornerstone of fluticasone's anti-inflammatory activity is its ability to inhibit key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). pharmgkb.orgingentaconnect.com These transcription factors are crucial in orchestrating the inflammatory response by controlling the expression of a wide array of genes that code for inflammatory mediators such as cytokines, chemokines, and adhesion molecules. ontosight.aiingentaconnect.com
The primary mechanism by which fluticasone achieves this inhibition is through a process known as transrepression. pharmgkb.orgnih.gov Upon entering the cell, fluticasone binds to the glucocorticoid receptor (GR). patsnap.com The activated GR can then interfere with the signaling pathways of NF-κB and AP-1. archbronconeumol.org This interference can occur through several proposed mechanisms:
Direct Protein-Protein Interaction: The activated GR can directly bind to components of the NF-κB and AP-1 complexes, preventing them from binding to their respective DNA response elements and initiating gene transcription. archbronconeumol.org Studies have shown that the monomeric form of the GR is sufficient for this interaction. archbronconeumol.org
Competition for Co-activators: Both GR and other transcription factors like NF-κB and AP-1 require co-activator molecules, such as CREB-binding protein (CBP) or p300, to initiate gene transcription. archbronconeumol.org These co-activators possess intrinsic histone acetyltransferase (HAT) activity, which remodels chromatin to a more accessible state for transcription. archbronconeumol.org The activated GR can compete with NF-κB and AP-1 for these limited co-activator molecules, thereby preventing the transcription of inflammatory genes. archbronconeumol.org
Recruitment of Histone Deacetylases (HDACs): In inflammatory states, there is an increase in HAT activity, leading to the expression of inflammatory genes. elsevier.esersnet.org Fluticasone, through the activated GR, can recruit histone deacetylase-2 (HDAC2) to the site of inflammation. ersnet.orgpsu.edu HDAC2 reverses the histone acetylation induced by NF-κB, leading to chromatin condensation and the "switching off" of inflammatory gene expression. ersnet.org This recruitment of HDAC2 is a critical component of the anti-inflammatory effects of corticosteroids. ersnet.org
Research has demonstrated the potent inhibitory effects of fluticasone on these transcription factors. For instance, fluticasone propionate has been shown to be more potent than other corticosteroids like dexamethasone in inhibiting NF-κB activity. nih.gov Studies in A549 lung epithelial cells have shown that both fluticasone propionate and mometasone furoate are equipotent in inhibiting AP-1 and NF-κB activities. pharmgkb.org Furthermore, fluticasone furoate has demonstrated very potent activity in the transrepression of the NF-κB pathway. physiology.org The ability of fluticasone to inhibit NF-κB is also linked to a reduction in the secretion of pro-inflammatory cytokines like IL-6. oup.com
Table 1: Research Findings on Fluticasone's Inhibition of Pro-inflammatory Transcription Factors
| Finding | Transcription Factor(s) | Cell/Model System | Reference |
|---|---|---|---|
| Fluticasone propionate is more potent than dexamethasone in inhibiting NF-κB activity. | NF-κB | A549 cells | nih.gov |
| Fluticasone propionate and mometasone furoate are equipotent in inhibiting AP-1 and NF-κB activities. | AP-1, NF-κB | A549 lung epithelial cells | pharmgkb.org |
| Fluticasone furoate demonstrates potent transrepression of the NF-κB pathway. | NF-κB | In vitro experimental systems | physiology.org |
| Fluticasone propionate efficiently decreases basal and TNF-α-induced nuclear translocation of the p65 subunit of NF-κB. | NF-κB | Lung myofibroblasts | oup.com |
| Inhibition of NF-κB and AP-1 by glucocorticoids is a key mechanism for repressing inflammatory gene expression. | NF-κB, AP-1 | General review | archbronconeumol.org |
Non-Genomic Actions of Fluticasone and Rapid Cellular Effects
Beyond its well-documented genomic effects, fluticasone also elicits rapid cellular responses through non-genomic pathways. ersnet.org These effects occur within seconds to minutes, a timeframe too short to be explained by changes in gene transcription and protein synthesis. elsevier.eselsevier.es These rapid actions are thought to be initiated through interactions with cellular components other than the nuclear genome. ersnet.orgelsevier.es
Cell Membrane Interactions
One proposed mechanism for the non-genomic actions of corticosteroids like fluticasone involves direct physicochemical interactions with cellular membranes. oatext.com Although the specifics of how this compound interacts with the lipid bilayer are not fully elucidated, it is hypothesized that these interactions can alter membrane properties such as fluidity. researchgate.net Such alterations could, in turn, influence the function of membrane-bound proteins, including receptors and ion channels, leading to rapid downstream signaling events. While some studies have investigated the membrane interactions of other inhaled corticosteroids, specific detailed research on this compound's direct membrane interactions and its subsequent functional consequences is an area for further investigation. researchgate.netnih.gov
Secondary Messenger System Modulation
A more clearly defined non-genomic mechanism of fluticasone involves the modulation of intracellular secondary messenger systems. archbronconeumol.org Secondary messengers are intracellular signaling molecules that are rapidly synthesized or released in response to an external stimulus and trigger a cascade of intracellular events. auctoresonline.org
Research has shown that inhaled corticosteroids, including fluticasone, can influence the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.govnih.gov For example, a study on human airway epithelial cells (Calu-3) demonstrated that fluticasone propionate induced a sustained increase in short-circuit current, an indicator of ion transport. nih.gov This effect was found to be mediated through the stimulation of adenylate cyclase, the enzyme responsible for cAMP production. nih.gov The study indicated that fluticasone stimulates anion transport mediated by the cystic fibrosis transmembrane conductance regulator (CFTR) via an adenylate cyclase-dependent mechanism. nih.gov
Cellular and Immunological Effects of Fluticasone
Modulation of Inflammatory Cell Function
Fluticasone (B1203827) acetate (B1210297) significantly alters the function of several types of inflammatory cells, thereby mitigating the inflammatory cascade. Its effects on eosinophils, T-lymphocytes, neutrophils, mast cells, and macrophages are crucial to its therapeutic action. nih.gov
Eosinophil Influx Inhibition and Accumulation
Fluticasone acetate is effective in inhibiting the influx and accumulation of eosinophils, key effector cells in allergic inflammation. nih.govdrugbank.com Eosinophils are recruited to sites of allergic reactions by various signals, contributing to tissue damage and inflammation. nih.gov Fluticasone has been shown to counteract this process. For instance, it inhibits interleukin-5 (IL-5) induced blood eosinophilia and the accumulation of eosinophils in the lung stimulated by IL-5 or platelet-activating factor. nih.gov This inhibition of eosinophil accumulation is a key component of its anti-inflammatory activity in allergic diseases. frontiersin.org Furthermore, studies have demonstrated that fluticasone can reduce the number of eosinophils in the nasal mucosa. nih.gov
T-Lymphocyte Activation and Apoptosis Induction
T-lymphocytes play a central role in orchestrating the inflammatory response in allergic diseases. ersnet.org this compound modulates T-lymphocyte function by inhibiting their activation and inducing apoptosis (programmed cell death). ersnet.orgnih.gov Research has shown that fluticasone propionate (B1217596) can induce apoptosis in peripheral blood T-lymphocytes from both asthmatic and normal subjects. ersnet.orgnih.govcapes.gov.br In asthmatic patients, this pro-apoptotic effect is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the Bax/Bcl-2 ratio, which promotes cell death. nih.gov
Furthermore, fluticasone treatment has been observed to decrease the number of T-cells in the bronchial tissue of individuals with mild to moderate asthma. nih.gov This reduction is accompanied by an increase in the percentage of T-cells undergoing apoptosis. nih.gov The mechanism may involve the downregulation of cytokines like IL-15, which are known to support T-cell survival. nih.gov Fluticasone also reduces the expression of the T-cell activation marker CD25. ersnet.orgnih.gov
| Effect of Fluticasone on T-Lymphocytes | Key Findings |
| Apoptosis Induction | Increases apoptosis in peripheral blood T-lymphocytes. ersnet.orgnih.gov |
| Modulation of Apoptotic Markers | Decreases Bcl-2 expression and increases the Bax/Bcl-2 ratio in asthmatics. nih.gov |
| Reduction in T-Cell Numbers | Decreases the number of T-cells in the bronchial wall of asthmatics. nih.gov |
| Inhibition of T-Cell Activation | Reduces the expression of the activation marker CD25. ersnet.orgnih.gov |
| Cytokine Modulation | Decreases the production of T-cell survival cytokines like IL-15. nih.gov |
Neutrophil Function Modulation
Fluticasone propionate has a direct suppressive effect on several aspects of neutrophil function. nih.gov Neutrophils are another key component of the inflammatory response. In vitro studies have shown that preincubation of neutrophils with fluticasone propionate reduces their chemotactic response to stimuli like F-Met-Leu-Phe (FMLP) and sputum sol phase from patients with chronic obstructive bronchitis. nih.gov Additionally, fluticasone propionate can inhibit the degradation of fibronectin by both resting and stimulated neutrophils. nih.gov However, it does not appear to affect the generation of superoxide (B77818) anion by these cells. nih.gov Some research also suggests that combining a pan-Janus kinase (JAK) inhibitor with fluticasone can suppress reactive oxygen species (ROS) generation in neutrophils from patients with asthma and COPD. researchgate.net
Mast Cell Degranulation Inhibition
Mast cells, upon activation, release a variety of inflammatory mediators through a process called degranulation. frontiersin.org this compound has been shown to inhibit this process. nih.gov Studies have demonstrated that fluticasone can suppress the degranulation of mast cells induced by various stimuli. nih.govplos.org For example, pretreatment with fluticasone propionate significantly inhibits the increase in mast cell numbers and suppresses their degranulation in the nasal mucosa of rats exposed to toluene (B28343) di-isocyanate. nih.gov In human mast cells, fluticasone has been found to inhibit degranulation triggered by substance P. plos.org
Macrophage Activity and Cytokine Release
This compound also modulates the activity of macrophages, which are crucial in both initiating and resolving inflammation. nih.gov Fluticasone can inhibit the release of pro-inflammatory cytokines from macrophages. nih.govresearchgate.net In vitro studies using human alveolar macrophages have shown that fluticasone propionate causes a dose-dependent inhibition of lipopolysaccharide (LPS)-induced release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov It also partially inhibits the release of interleukin-8 (IL-8) from these cells. nih.gov
Furthermore, in monocyte-derived macrophages from COPD patients, both fluticasone propionate and budesonide (B1683875) effectively reduced the release of cytokines induced by Nontypeable Haemophilus influenzae (NTHi) and Streptococcus pneumoniae (SP). researchgate.net This demonstrates the ability of fluticasone to suppress inflammatory responses in macrophages from diseased states.
Regulation of Inflammatory Mediators by Fluticasone
A primary mechanism through which fluticasone exerts its anti-inflammatory effects is by regulating the production and release of a wide range of inflammatory mediators. ontosight.aidrugbank.com This includes cytokines, chemokines, and other signaling molecules.
Fluticasone has been shown to inhibit the production of several key pro-inflammatory cytokines. As mentioned earlier, it inhibits the release of IL-6 and TNF-α from alveolar macrophages. nih.gov It also inhibits the release of IL-6 and IL-8 from human lung epithelial cells. nih.gov In T-lymphocytes, fluticasone treatment can lead to a decrease in the production of cytokines such as interferon-beta (IFN-β) and IL-15. nih.gov
| Inflammatory Mediator | Effect of Fluticasone | Cell Type(s) Affected |
| Interleukin-5 (IL-5) | Inhibition of induced eosinophilia and lung accumulation. nih.gov | Eosinophils |
| Interleukin-6 (IL-6) | Inhibition of release. nih.gov | Alveolar Macrophages, Lung Epithelial Cells |
| Interleukin-8 (IL-8) | Partial inhibition of release. nih.gov | Alveolar Macrophages, Lung Epithelial Cells |
| Interleukin-15 (IL-15) | Decreased production. nih.gov | T-Lymphocytes |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release. nih.gov | Alveolar Macrophages |
| Interferon-beta (IFN-β) | Decreased production. nih.gov | T-Lymphocytes |
Pro-inflammatory Cytokine Suppression (e.g., TNF-α, IL-2, IL-8, IL-6)
Fluticasone has demonstrated a significant ability to suppress the production and release of a wide range of pro-inflammatory cytokines. These small proteins are crucial in orchestrating the inflammatory cascade.
Fluticasone propionate has been shown to inhibit the production of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov In studies involving human fetal lung fibroblasts infected with respiratory syncytial virus (RSV), fluticasone propionate significantly suppressed the aberrant release of numerous cytokines, including the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, as well as Th1 and Th2-associated cytokines like IL-2. researchgate.netnih.gov This broad-spectrum suppression highlights its potent anti-inflammatory properties.
Furthermore, in the context of nasal polyp disease, while fluticasone treatment effectively reduced inflammatory cells, the expression of TNF-α mRNA was not significantly diminished, suggesting a differential sensitivity of cytokine expression to fluticasone. nih.gov In contrast, ex-vivo studies on human nasal tissue demonstrated that fluticasone furoate significantly suppressed the release of T-helper cytokines such as interferon (IFN)-γ, IL-2, and IL-17. researchgate.net Fluticasone propionate has also been found to directly inhibit the expression of TNF-α, IL-1β, and IL-6, which can, in turn, reduce the expression of a mucous cell phenotype. atsjournals.org
The table below summarizes the suppressive effects of fluticasone on various pro-inflammatory cytokines based on different research findings.
| Cytokine | Fluticasone Formulation | Study Context | Finding | Citation |
| TNF-α | Propionate | Cystic Fibrosis Bronchial Epithelial Cells | Inhibited constitutive and LPS-induced production. | nih.gov |
| IL-6 | Propionate | Cystic Fibrosis Bronchial Epithelial Cells | Inhibited constitutive and LPS-induced production. | nih.gov |
| IL-8 | Propionate | Cystic Fibrosis Bronchial Epithelial Cells | Inhibited constitutive and LPS-induced production. | nih.gov |
| IL-2 | Furoate | Human Nasal Tissue Ex-Vivo | Significantly higher suppressive effects compared to mometasone (B142194) furoate. | researchgate.net |
| IL-1β | Propionate | RSV-Infected Human Fetal Lung Fibroblasts | Significantly suppressed aberrant release. | researchgate.netnih.gov |
Adhesion Molecule Expression Attenuation
Fluticasone can attenuate the expression of adhesion molecules, which are critical for the recruitment of inflammatory cells to sites of inflammation. By reducing the expression of these molecules on endothelial cells, fluticasone hinders the migration of leukocytes, such as eosinophils and neutrophils, into tissues.
Fluticasone propionate has been shown to be more potent than other corticosteroids like dexamethasone (B1670325) and budesonide in attenuating TNF-α-induced endothelial cell adhesion molecule expression. nih.gov Specifically, it has been observed to inhibit the expression of E-selectin and vascular cell adhesion molecule-1 (VCAM-1), which are involved in leukocyte recruitment. researchgate.net In a study on nasal polyp disease, fluticasone treatment significantly reduced the expression of P-selectin. nih.gov However, the same study noted that the expression of endothelial VCAM-1 was not significantly affected by the treatment. nih.gov This suggests that fluticasone may have a selective impact on different adhesion molecules.
The following table details the effects of fluticasone on the expression of various adhesion molecules.
| Adhesion Molecule | Fluticasone Formulation | Study Context | Finding | Citation |
| Endothelial Adhesion Molecules | Propionate | In Vitro (Endothelial Cells) | More potent in attenuating TNF-α-induced expression than other corticosteroids. | nih.gov |
| E-selectin | Propionate | In Vitro (A549 Cells) | Inhibited IL-1β-induced activation of an E-selectin promoter. | researchgate.net |
| P-selectin | Propionate | Nasal Polyp Disease | Significantly reduced expression. | nih.gov |
| VCAM-1 | Propionate | Nasal Polyp Disease | No significant reduction in expression. | nih.gov |
Matrix Metalloproteinase (MMP) Modulation (e.g., MMP-9)
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components. Their dysregulation is implicated in tissue remodeling and inflammation. Fluticasone has been found to modulate the expression and activity of certain MMPs, particularly MMP-9.
In a study on nasal polyps, treatment with fluticasone furoate resulted in a significant decrease in MMP-9 expression. researchgate.net This effect is thought to contribute to the therapeutic benefit of corticosteroids in conditions characterized by tissue remodeling. Another study investigating rhinovirus-induced MMP-9 expression in bronchial epithelial cells found that both fluticasone propionate and dexamethasone inhibited MMP-9 mRNA and protein expression. aai.org Furthermore, in a mouse model of asthma, the combination of roflumilast (B1684550) and fluticasone more significantly improved the levels of MMP-9 in bronchoalveolar lavage fluid compared to the combination of formoterol (B127741) and fluticasone. hilarispublisher.com
The table below summarizes the modulatory effects of fluticasone on MMP-9.
| Fluticasone Formulation | Study Context | Finding | Citation |
| Furoate | Nasal Polyps | Significantly decreased MMP-9 expression. | researchgate.net |
| Propionate | Rhinovirus-Infected Bronchial Epithelial Cells | Inhibited HRV-induced MMP-9 mRNA and protein expression. | aai.org |
| Not Specified (with Roflumilast) | Ovalbumin-Asthmatic Mice | More significant improvement in BALF MMP-9 levels compared to formoterol plus fluticasone. | hilarispublisher.com |
Phosphoinositide 3-kinase δ (PI3Kδ) Expression and Activity Modulation
The phosphoinositide 3-kinase (PI3K) signaling pathway plays a crucial role in various cellular processes, including cell growth, proliferation, and inflammation. The PI3Kδ isoform is predominantly expressed in leukocytes and is a key regulator of immune cell function.
While direct studies on fluticasone's modulation of PI3Kδ are limited, the interplay between corticosteroid signaling and the PI3K pathway is an active area of research. It is known that the PI3Kδ pathway is upregulated in the lung tissue of COPD patients. acs.org Inhibitors of PI3Kδ have been shown to have anti-inflammatory effects and can be beneficial in conditions where this pathway is overactive. acs.orgnih.govresearchgate.net For instance, selective PI3Kδ inhibitors can impair the maturation and antigen-presenting function of dendritic cells. nih.gov The activation of PI3Kδ has also been linked to corticosteroid resistance in some inflammatory conditions. plos.org Although fluticasone's direct impact on PI3Kδ expression and activity is not fully elucidated, its anti-inflammatory effects likely involve complex interactions with this and other signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2, P38)
The mitogen-activated protein kinase (MAPK) pathways are central to the regulation of cellular responses to a wide array of stimuli, including stress and inflammatory cytokines. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. frontiersin.orgscienceopen.com
Fluticasone propionate has been shown to modulate MAPK signaling. In a study on RSV-infected human fetal lung fibroblasts, fluticasone propionate suppressed the phosphorylation of Akt, p38 MAPK, and ERK1/2. researchgate.netnih.gov This suppression of key signaling molecules contributes to its anti-inflammatory effects. The p38 MAPK pathway, in particular, is activated by inflammatory signals and is involved in the release of pro-inflammatory cytokines. researchgate.net The ability of fluticasone to inhibit p38 activation is a significant mechanism of its action. The ERK1/2 pathway is also crucial in mediating cellular responses, and its modulation by fluticasone further underscores the broad impact of this corticosteroid on inflammatory signaling. nih.gov
The table below outlines the modulatory effects of fluticasone on the MAPK pathway.
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Modulation (e.g., JAK2/STAT3)
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide variety of cytokines and growth factors. frontiersin.orgwikipedia.org This pathway plays a fundamental role in immunity, cell proliferation, and differentiation. mdpi.com The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. frontiersin.org
While specific studies detailing the direct modulation of the JAK/STAT pathway by this compound are not extensively available, the known anti-inflammatory mechanisms of corticosteroids suggest a potential for interaction. The JAK/STAT pathway is a key driver in many inflammatory and autoimmune diseases, and its dysregulation is a target for therapeutic intervention. mdpi.comfrontiersin.org For instance, inhibitors of JAKs can effectively suppress cytokine-mediated signaling. mdpi.com Given that fluticasone suppresses the production of numerous cytokines that signal through the JAK/STAT pathway, it is plausible that fluticasone indirectly modulates the activity of this pathway by reducing the availability of its upstream activators. Further research is needed to elucidate the direct effects of fluticasone on JAK/STAT signaling components like JAK2 and STAT3.
Epithelial Integrity and Permeability Preservation by Fluticasone Furoate
The epithelial barrier plays a crucial role in protecting underlying tissues from external insults. In inflammatory conditions of the airways, this barrier can become compromised. Fluticasone furoate has been shown to be particularly effective in preserving epithelial integrity and reducing permeability.
In in vitro models, fluticasone furoate demonstrated greater potency compared to other corticosteroids in preserving epithelial integrity and reducing epithelial permeability in response to damage induced by proteases and mechanical stress. nih.govphysiology.org This protective effect is a key component of its therapeutic action in conditions like allergic rhinitis. physiology.org The ability of fluticasone furoate to maintain an intact epithelial barrier is likely one of the mechanisms by which it provides therapeutic benefit in nasal and lung allergic disorders. physiology.org Furthermore, fluticasone furoate has been observed to have greater tissue retention compared to other glucocorticoids, which may contribute to its sustained effect on preserving epithelial function. dovepress.comphysiology.org
The table below highlights the effects of fluticasone furoate on epithelial integrity and permeability.
| Effect | Study Context | Finding | Citation |
| Preservation of Epithelial Integrity | In Vitro (Protease- and Mechanical-Induced Damage) | More potent than other corticosteroids. | nih.govphysiology.org |
| Reduction of Epithelial Permeability | In Vitro (Protease- and Mechanical-Induced Damage) | More effective than other corticosteroids. | nih.govphysiology.org |
| Tissue Retention | In Vitro (Human Respiratory Epithelial Cells) | Greater cellular accumulation and slower efflux compared to other glucocorticoids. | physiology.org |
Pharmacokinetic and Pharmacodynamic Pk/pd Research on Fluticasone
Absorption and Systemic Bioavailability Dynamics of Fluticasone (B1203827) Esters
The systemic bioavailability of fluticasone esters is generally low, a characteristic that is therapeutically advantageous as it minimizes the risk of systemic side effects. This low bioavailability is a result of poor absorption from the gut and extensive first-pass metabolism in the liver. tandfonline.com
Following intranasal administration, the majority of the dose is swallowed. drugbank.com However, the oral bioavailability of fluticasone propionate (B1217596) is less than 1%, and for fluticasone furoate, it is approximately 1.26%. tandfonline.comdrugbank.com The bioavailability of intranasally administered fluticasone propionate is reported to be less than 2%, with some studies indicating values as low as 0.51% for a spray formulation and 0.06% for drops. drugbank.comatsjournals.org For fluticasone furoate, the absolute bioavailability after intranasal administration is approximately 0.50%. researchgate.net
When administered via inhalation, the systemic bioavailability of fluticasone propionate is approximately 13.9%, though one study in healthy males showed a range of 6.3-18.4%. drugbank.com Another study reported a mean inhaled bioavailability of 9.0%. drugbank.com The systemic exposure to fluticasone furoate after inhalation is also low. researchgate.net The low oral bioavailability of fluticasone esters is attributed to high first-pass metabolism by the enzyme CYP3A4. researchgate.net
It's important to note that factors such as the delivery device can influence the bioavailability of inhaled corticosteroids. For example, the use of different valved holding chambers (VHCs) with a fluticasone propionate inhaler in young children resulted in clinically significant differences in lung bioavailability. ersnet.org
Table 1: Systemic Bioavailability of Fluticasone Esters
| Ester | Route of Administration | Bioavailability |
|---|---|---|
| Fluticasone Propionate | Oral | <1% tandfonline.com |
| Fluticasone Propionate | Intranasal | <2% drugbank.com |
| Fluticasone Propionate | Inhaled | 6.3-18.4% drugbank.com |
| Fluticasone Furoate | Oral | ~1.26% drugbank.com |
| Fluticasone Furoate | Intranasal | 0.50% researchgate.net |
Tissue Distribution and Retention Characteristics of Fluticasone Esters
Fluticasone esters exhibit high lipophilicity, which contributes to their extensive tissue distribution and retention, particularly in the lungs. tandfonline.comdrugs.com This property allows for rapid uptake by airway tissues and prolonged retention at the site of action. tandfonline.com
Following intravenous administration, fluticasone propionate has a large volume of distribution, with an average of 4.2 L/kg. drugs.comdrugbank.com Studies in healthy males have reported a volume of distribution at a steady state of 577L. drugbank.com Similarly, fluticasone furoate has a large volume of distribution at a steady state, reported to be around 661L. drugbank.com
Both esters are highly bound to plasma proteins. Fluticasone propionate is approximately 99% bound to serum proteins, while topical formulations show a slightly lower binding of 91%. drugbank.comdrugbank.com Fluticasone furoate is also greater than 99% bound to plasma proteins. drugbank.com
Studies have shown that after inhalation, fluticasone propionate is retained in the lung tissue for a significant duration. nih.gov Concentrations in central lung tissue were found to be approximately three to four times higher than in peripheral lung tissue, which in turn were about ten times higher than serum concentrations. nih.gov This high retention in the airways is thought to contribute to its potent anti-inflammatory activity. nih.gov Fluticasone furoate has also demonstrated greater lung tissue retention time compared to other inhaled corticosteroids. researchgate.net The high affinity of fluticasone propionate for lung tissues is a key factor in its enhanced lung retention. researchgate.net
Biotransformation Pathways and Metabolite Profiling of Fluticasone Esters
Fluticasone esters undergo extensive and rapid metabolism, primarily in the liver. tandfonline.com The main biotransformation pathway for both fluticasone propionate and fluticasone furoate is hydrolysis of the S-fluoromethyl carbothioate group. drugbank.comdrugbank.com
Cytochrome P450 Enzyme System Metabolism (e.g., CYP3A4, CYP3A5)
The metabolism of fluticasone esters is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.comdrugbank.comdrugbank.com In vitro studies have confirmed that CYP3A4 is the primary enzyme responsible for the biotransformation of fluticasone propionate to its principal inactive metabolite. sci-hub.se
Research has shown that other CYP3A enzymes, such as CYP3A5 and CYP3A7, can also metabolize fluticasone propionate. sci-hub.senih.gov The in vitro intrinsic clearance values for the formation of the main metabolite were comparable for CYP3A4, CYP3A5, and CYP3A7. sci-hub.se Fluticasone propionate was found to be metabolized by these three CYP3A enzymes at a rate significantly higher than by CYP2C19. nih.gov Fluticasone furoate is also primarily metabolized by CYP3A4. researchgate.netdrugsporphyria.net
Inactivation Mechanisms of Metabolites
The primary metabolite of both fluticasone propionate and fluticasone furoate is an inactive 17β-carboxylic acid derivative. tandfonline.comdrugbank.comsci-hub.se This metabolite is formed through the hydrolysis of the S-fluoromethyl carbothioate group. drugbank.comdrugbank.com This metabolite has significantly reduced affinity for the glucocorticoid receptor, estimated to be about 2,000 times less than the parent compound, and possesses negligible pharmacological activity. drugs.com The inactivation of the glucocorticoid molecule occurs before its release into the systemic circulation. tandfonline.com
Elimination Routes and Clearance Mechanisms of Fluticasone Esters
Fluticasone esters and their metabolites are primarily eliminated through the feces, with a very small amount excreted in the urine. drugbank.com For fluticasone propionate, less than 5% of the dose is eliminated in the urine. drugbank.com Similarly, for fluticasone furoate, urinary excretion accounts for 1-2% of the dose, with over 90% being excreted in the feces. drugbank.com
The clearance of fluticasone esters from the systemic circulation is high, approaching the rate of hepatic blood flow. tandfonline.com The total blood clearance of systemically absorbed fluticasone propionate is high, averaging 1,093 mL/min after a 1-mg intravenous dose. drugs.com Renal clearance is a minor component of this total clearance. drugs.com For fluticasone furoate, the total plasma clearance after intravenous administration is approximately 65.4 L/hr. drugbank.com
The elimination half-life of fluticasone propionate after intravenous administration is approximately 7.8 hours. drugbank.com After inhalation, the terminal half-life is longer, around 10.8 hours, indicating that absorption from the lungs is the rate-limiting step in elimination. drugbank.com For fluticasone furoate, the elimination half-life after intravenous administration is about 13.6 hours, while after inhalation, it averages 24 hours. drugbank.comdrugbank.com
Table 2: Elimination Characteristics of Fluticasone Esters
| Ester | Primary Elimination Route | Systemic Clearance | Elimination Half-life (IV) | Elimination Half-life (Inhaled) |
|---|---|---|---|---|
| Fluticasone Propionate | Feces (>95%) drugbank.com | ~1093 mL/min drugs.com | ~7.8 hours drugbank.com | ~10.8 hours drugbank.com |
| Fluticasone Furoate | Feces (>90%) drugbank.com | ~65.4 L/hr drugbank.com | ~13.6 hours drugbank.com | ~24 hours drugbank.com |
Pharmacokinetic/Pharmacodynamic Modeling Approaches for Fluticasone
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool for understanding the relationship between drug concentration and its pharmacological effect. accp1.org For fluticasone, PK/PD models have been developed to describe the time course of its systemic effects. nih.gov
These models often link the plasma concentration of the drug to biomarkers of its systemic activity, such as endogenous cortisol levels and circulating white blood cell counts. nih.gov Integrated PK/PD models have been successfully used to characterize the dose-dependent systemic effects of inhaled fluticasone propionate. nih.gov These models can help in predicting the systemic effects of different dosing regimens. accp1.org
One study evaluated the PK/PD properties of single inhaled doses of fluticasone propionate and found that the time courses of lymphocytes, granulocytes, and endogenous cortisol could be well-described by the applied PK/PD models. nih.gov The in vivo EC50 values (the concentration at which 50% of the maximal effect is observed) derived from these models were in good agreement with predictions based on the in vitro relative receptor affinity of the drug. nih.gov
Furthermore, a kinetic model has been developed to analyze the clinical PK profiles of inhaled fluticasone propionate and fluticasone furoate, incorporating factors like lung deposition and dissolution rate. rddonline.com This type of modeling can help in understanding the variability in pharmacokinetic profiles observed with different inhaler devices and formulations. rddonline.com
Dose-Response Relationships and Systemic Pharmacodynamic Effects
Research has demonstrated a clear dose-dependent relationship for the systemic effects of inhaled fluticasone propionate. Following administration of single doses ranging from 0.25 mg to 3.0 mg in healthy subjects, the systemic pharmacodynamic effects were evaluated by measuring endogenous serum cortisol and circulating white blood cells. nih.gov
The study revealed that as the dose of fluticasone propionate increased, so did the observed systemic effects. This was quantified using PK/PD-based cumulative systemic-effect parameters. For instance, cortisol reduction, a key indicator of systemic corticosteroid activity, increased from 23.6% at the 0.25 mg dose to 73.6% at the 3.0 mg dose. nih.gov Similarly, dose-dependent effects were observed for lymphocyte suppression and granulocyte induction. nih.gov
Another study comparing fluticasone furoate (FF) with fluticasone propionate (FP) and budesonide (B1683875) (BUD) also highlighted dose-response relationships for systemic activity. gskstatic.com The study measured 0–24 hour weighted mean plasma cortisol suppression and found that all three inhaled corticosteroids (ICS) produced some degree of systemic activity. gskstatic.com The doses required to produce 50% of the maximum effect (ED50) for cortisol suppression were 899.99 µ g/day for FF, 1986.05 µ g/day for FP, and 1927.42 µ g/day for BUD, indicating differences in their systemic potency. gskstatic.com
The following interactive table summarizes the dose-dependent systemic effects of inhaled fluticasone propionate based on a study in healthy subjects. nih.gov
| Dose of Fluticasone Propionate (mg) | Lymphocyte Suppression (%.h) | Granulocyte Induction (%.h) | Cortisol Reduction (%) |
| 0.25 | 159 | 107 | 23.6 |
| 0.50 | 186 | 186 | 33.8 |
| 1.0 | 257 | 202 | 51.0 |
| 3.0 | 372 | 348 | 73.6 |
Integrated PK/PD Models
Integrated PK/PD models are essential tools for characterizing the time course of drug effects in relation to drug concentrations. For fluticasone propionate, these models have been successfully applied to describe the systemic pharmacodynamic effects on endogenous serum cortisol and circulating white blood cells. nih.gov These models link the pharmacokinetic profile of the drug to its pharmacodynamic outcomes, providing a comprehensive understanding of its action. nih.govaccp1.org
The development of these models often involves characterizing the link between the measured drug concentration and the response system, which can be direct or indirect. accp1.org In the case of corticosteroids like fluticasone, indirect response models are frequently used because the observed effects, such as changes in protein synthesis, are not directly proportional to the plasma concentration but are delayed and indirect. researchgate.netnih.gov
A study evaluating inhaled fluticasone propionate utilized previously developed integrated PK/PD models to analyze the time courses of lymphocytes, granulocytes, and endogenous cortisol. nih.gov The models were able to sufficiently characterize these pharmacodynamic markers. The in vivo EC50 values (the concentration of a drug that gives half-maximal response) were determined to be 30 pg/mL for white blood cells and 7.3 pg/mL for cortisol. nih.gov These values were in good agreement with predictions based on the in vitro relative receptor affinity of fluticasone propionate, validating the model's predictive capacity. nih.gov
The use of integrated PK/PD models is a key component of model-based drug development, which can help in optimizing dosing regimens and predicting clinical outcomes. researchgate.net
Translational PK/PD Modeling and Simulation
Translational PK/PD modeling aims to bridge the gap between preclinical data and human clinical outcomes. This approach uses mathematical models to integrate data from in vitro experiments and animal studies to predict the pharmacokinetics and pharmacodynamics of a drug in humans. researchgate.netnih.gov
For fluticasone propionate, physiologically based pharmacokinetic (PBPK) modeling has been employed as a translational tool. nih.govdiva-portal.org In one study, a PBPK model for rats was developed to predict the regional exposure to inhaled fluticasone propionate. diva-portal.org This model integrated drug-specific parameters, system-specific parameters, and a detailed lung structure. diva-portal.org
The key parameters from the rat model were then used to translate the model to humans by switching the physiological and anatomical parameters from rat to human. nih.gov This translated human pulmonary PBPK model was able to successfully predict the mean epithelial lining fluid (ELF) concentrations of fluticasone propionate after oral inhalation in human subjects. nih.gov The fold-errors of the lung-to-plasma area under the curve (AUC) ratios were less than 2, indicating good predictive performance. nih.gov
This type of translational modeling is crucial for understanding lung targeted efficacy and differentiating local versus systemic drug effects in preclinical animal models. nih.gov By simulating various scenarios, these models can help in generating new drugs with maximized topical efficacy and reduced systemic side effects. nih.gov The successful implementation of translational PK/PD modeling early in the drug development cycle can significantly improve the efficiency and success rate of pharmaceutical research. researchgate.net
The table below presents key parameters estimated from a PBPK model for fluticasone propionate in rats, which were then used for translation to a human model. nih.gov
| Parameter | Value | 95% Confidence Interval |
| Optimized Peff (cm/s) | 1.26 x 10-4 | 1.00 – 1.52 x 10-4 |
| Optimized Kp,u,lung | 1086 | 849 – 1323 |
Preclinical and Clinical Research Methodologies and Findings for Fluticasone
In Vitro Experimental Models for Efficacy and Safety Assessment
In vitro models are crucial for the preliminary evaluation of the efficacy and safety of pharmaceutical compounds like fluticasone (B1203827). These experimental setups, utilizing cellular and tissue cultures, provide a controlled environment to dissect the molecular and physiological effects of the drug, offering insights into its glucocorticoid activity, tissue penetration capabilities, and performance in combination drug formulations.
Cellular assays are fundamental in determining the potency and mechanism of action of glucocorticoids such as fluticasone. These assays typically measure the drug's ability to bind to the glucocorticoid receptor (GR) and subsequently modulate gene expression.
One key method involves assessing the relative binding affinity of the compound for the GR. In comparative studies, fluticasone propionate (B1217596) has demonstrated a high affinity for the recombinant human glucocorticoid receptor, although slightly less than that of mometasone (B142194) furoate. nih.gov Following receptor binding, the drug's ability to activate or suppress gene transcription is quantified. Fluticasone propionate is a potent stimulator of GR-mediated gene expression, a process known as transactivation. nih.gov
Cellular injury models are also employed to test the protective and anti-inflammatory effects of fluticasone. For instance, in a lipopolysaccharide (LPS)-induced injury model using murine myoblast (C2C12) cells, glucocorticoids like fluticasone have been shown to provide cellular protection. matilda.science The efficacy is determined by measuring the reduction in key inflammatory markers such as NF-κB, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). matilda.science
Table 1: Comparative Glucocorticoid Receptor (GR) Activity
| Compound | Relative Binding Affinity (vs. Dexamethasone) | Potency in Gene Transactivation (vs. Dexamethasone) |
|---|---|---|
| Mometasone Furoate | Highest | Most Potent |
| Fluticasone Propionate | High | Potent |
| Budesonide (B1683875) | Moderate | Moderate |
| Triamcinolone Acetonide | Moderate | Moderate |
Data sourced from comparative in vitro studies. nih.gov
To evaluate the absorption and local bioavailability of topically administered drugs like fluticasone, three-dimensional tissue culture models that mimic human airways are utilized. The EpiAirway™ tissue model, which comprises a mixed-cell phenotype including ciliated, mucus-secreting, and basal cells with tight junctions, serves as a reliable tool for such studies. nih.gov
Table 2: In Vitro Permeability of Fluticasone Propionate (FP) Formulations
| Formulation | Time Period | Key Finding |
|---|---|---|
| MP-AzeFlu (FP/Azelastine) | 0 to 6 hours | Significantly higher FP penetration and permeability compared to FP-only spray. nih.gov |
| FP Nasal Spray (FP only) | 0 to 6 hours | Lower initial penetration rate compared to the combination spray. nih.gov |
| Both Formulations | Up to 18 hours | Similar total FP accumulation in the receiving media over the extended period. nih.gov |
For inhaled therapies that combine fluticasone with other active ingredients, such as long-acting beta-agonists (LABAs), ensuring that both drugs are delivered to the same area of the lung is critical for synergistic efficacy. Aerosol science employs in vitro tools like the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI) to study the aerodynamic properties and co-deposition patterns of these fixed-dose combinations (FDCs). mdpi.comresearchgate.net
These impactors simulate the human respiratory tract by separating aerosol particles based on their aerodynamic diameter. Studies on a triple-therapy FDC containing fluticasone furoate, umeclidinium (B1249183) bromide, and vilanterol (B1248922) trifenatate demonstrated that the distribution pattern of each component was comparable at the same cascade level, indicating effective co-deposition. mdpi.comnih.gov For example, the deposited masses on the lower stages (3-6) of the ACI, representing deeper lung penetration, were 21.59 ± 1.70 μg for fluticasone furoate, 21.61 ± 1.93 μg for umeclidinium, and 8.18 ± 0.58 μg for vilanterol. mdpi.com
Similarly, research using Raman spectroscopy to analyze particles from an FDC of fluticasone propionate and salmeterol (B1361061) found that co-deposition of the two drugs was significantly greater from a combination metered-dose inhaler (MDI) than when the drugs were administered from separate inhalers. researchgate.net This enhanced co-deposition at the cellular level is believed to contribute to the increased clinical efficacy observed with combination inhalers. researchgate.net
Table 3: Example of In Vitro Co-Deposition in a Triple FDC Inhaler
| Drug Component | Deposited Mass on Lower Stages (μg) |
|---|---|
| Fluticasone Furoate | 21.59 ± 1.70 |
| Umeclidinium Bromide | 21.61 ± 1.93 |
| Vilanterol Trifenatate | 8.18 ± 0.58 |
Data from Next Generation Impactor analysis, representing deposition in smaller airways. mdpi.com
In Vivo Animal Models for Inflammatory Disease Research
In vivo animal models are indispensable for understanding the therapeutic effects of fluticasone in a complex biological system, bridging the gap between cellular assays and human clinical trials. Rodent models are commonly used to investigate the drug's efficacy in allergic and infection-induced inflammation.
The ovalbumin (OVA)-induced asthma model in rodents is a well-characterized method for studying allergic airway inflammation. pharmalegacy.comfraunhofer.de In this model, animals are sensitized to OVA, an allergen, and then challenged with it, typically via inhalation, to induce an asthma-like phenotype characterized by airway hyperresponsiveness, mucus production, and eosinophilic infiltration. pharmalegacy.comfraunhofer.de
Studies using this model have demonstrated the anti-inflammatory effects of fluticasone. In one such study, male BALB/c mice sensitized and challenged with OVA were treated with intranasal fluticasone propionate. The treatment significantly reduced the absolute number of mature eosinophils in the bone marrow, a key site of inflammatory cell production. nih.gov Another study investigated fluticasone in combination with sarsapogenin in an OVA-induced asthma model. The combination therapy markedly diminished the trafficking of inflammatory cells, including eosinophils, into the bronchoalveolar lavage fluid (BALF) and significantly reduced the production of inflammatory cytokines. nih.gov Histopathological analysis of lung tissue from these models confirms that treatment can weaken bronchial inflammation and mucus production. nih.gov
Table 4: Effect of Fluticasone Propionate in OVA-Induced Allergic Inflammation Model
| Study Endpoint | Observation |
|---|---|
| Bone Marrow Eosinophils | Significant reduction in the absolute number of mature eosinophils. nih.gov |
| Bronchoalveolar Lavage Fluid (BALF) | Intense diminishment of total and differential inflammatory cell counts (in combination therapy). nih.gov |
| Inflammatory Cytokines | Significant reduction in production. nih.gov |
| Lung Histopathology | Weakened bronchial inflammation and mucus production. nih.gov |
Inhaled corticosteroids are evaluated in animal models of respiratory infections to understand their impact on inflammation and pathogen clearance. In a murine model of Mycoplasma pneumoniae infection, which is known to induce airway inflammation and bronchial hyperresponsiveness (BHR), inhaled fluticasone propionate was administered to infected mice. oup.comnih.gov
The results showed that treatment with fluticasone propionate led to several beneficial outcomes. It significantly reduced the concentration of M. pneumoniae in the lung tissue by up to 20-fold. nih.gov Concurrently, it suppressed the associated lung inflammation, as evidenced by a reduction in neutrophils in the BALF, and improved BHR. oup.comnih.gov
Similar beneficial effects have been observed in models with other pathogens. In mice infected with Chlamydia pneumoniae, inhaled fluticasone propionate, but not budesonide, was found to suppress bacterial growth both in vitro and in vivo. mdpi.com The mechanism for this anti-chlamydial effect was linked to an enhanced Interferon-gamma (IFN-γ) response, which is crucial for controlling intracellular bacteria. mdpi.com
Table 5: Fluticasone Propionate (FP) Efficacy in Murine Infection Models
| Infection Model | Key Findings with FP Treatment |
|---|---|
| Mycoplasma pneumoniae | Reduced M. pneumoniae concentration in lung tissue by up to 20-fold. nih.gov |
| Suppressed lung inflammation and reduced neutrophils in BALF. nih.gov | |
| Improved bronchial hyperresponsiveness (BHR). oup.com | |
| Chlamydia pneumoniae | Inhibited C. pneumoniae replication in vivo. mdpi.com |
| Induced higher levels of IFN-γ gene expression and protein. mdpi.com |
Airway Hyperresponsiveness Assessment in Animal Models
The assessment of airway hyperresponsiveness (AHR) in animal models is a cornerstone of preclinical research for inhaled corticosteroids like fluticasone. These models are essential for understanding the drug's mechanism of action on the pathological features of diseases like asthma. researchgate.net Methodologies typically involve inducing an asthma-like phenotype in animals, such as mice, rats, or guinea pigs, often through sensitization and subsequent challenge with an allergen like ovalbumin. researchgate.netresearchgate.net Following this sensitization, AHR is evaluated by challenging the animals with bronchoconstrictor agents and measuring the physiological response.
Commonly used bronchoconstrictors in these models include methacholine (B1211447) and histamine (B1213489). mdpi.com Researchers measure changes in lung function, such as airway resistance and dynamic compliance, to quantify the severity of the bronchoconstrictive response. The ability of a therapeutic agent like fluticasone to attenuate this response is a key indicator of its potential efficacy.
In a study on horses with inflammatory airway disease (IAD), a naturally occurring respiratory condition, researchers used a histamine bronchoprovocative challenge to assess AHR. nih.gov The findings demonstrated that treatment with inhaled fluticasone significantly inhibited airway hypersensitivity and hyperreactivity. nih.gov Specifically, fluticasone treatment abolished the increase in lung resistance (RL) that was observed in response to the histamine challenge in affected horses after the first week of treatment. nih.gov This provides direct preclinical evidence of fluticasone's ability to mitigate airway hyperresponsiveness.
Clinical Study Design Methodologies Involving Fluticasone
The clinical efficacy and characteristics of fluticasone have been extensively evaluated using a variety of robust study design methodologies. These designs are selected to minimize bias and provide high-quality evidence regarding the compound's effects. The most common and rigorous designs employed in fluticasone research include randomized, double-blind, placebo-controlled trials, cross-over studies, and parallel-group designs.
Randomized, Double-Blind, Placebo-Controlled Trials
The randomized, double-blind, placebo-controlled trial is considered the gold standard in clinical research for establishing the efficacy of a new intervention. In this design, participants are randomly assigned to receive either fluticasone or an identical-looking placebo. Neither the participants nor the investigators know who is receiving the active treatment, which minimizes reporting and observation bias.
A landmark example of this methodology is the ISOLDE (Inhaled Steroids in Obstructive Lung Disease in Europe) trial, which investigated the long-term effects of fluticasone propionate in patients with moderate to severe chronic obstructive pulmonary disease (COPD). nih.gov This multicenter study enrolled 751 patients across 18 UK hospitals. nih.gov Participants were randomized to receive either inhaled fluticasone propionate or a placebo for three years. nih.gov The study found that while fluticasone did not significantly alter the rate of decline in lung function (FEV1), it did reduce the median exacerbation rate by 25% and slowed the decline in health status compared to placebo. nih.gov
Another example is a trial conducted in pediatric patients with eosinophilic esophagitis (EoE). nih.gov In this study, 36 patients were randomized to receive either swallowed fluticasone propionate (FP) or a placebo for three months. nih.gov The primary endpoint was histologic remission. The results showed that 50% of patients treated with fluticasone achieved histologic remission compared to only 9% of those receiving placebo, demonstrating a significant therapeutic effect. nih.gov
| Trial (Reference) | Condition | Key Finding | Statistical Significance |
|---|---|---|---|
| ISOLDE nih.gov | COPD | 25% reduction in median exacerbation rate with fluticasone propionate vs. placebo. | P = 0.026 |
| Pediatric EoE Trial nih.gov | Eosinophilic Esophagitis | 50% of fluticasone-treated patients achieved histologic remission vs. 9% of placebo patients. | P = 0.047 |
Parallel-Group Study Designs
In a parallel-group study, two or more groups of participants are treated concurrently with different interventions. nih.govclinicaltrials.gov Each participant is randomized to one group and receives only that group's treatment for the duration of the study. This is one of the most common study designs and is often used in conjunction with double-blinding and placebo controls.
A multicenter, randomized, double-blind, parallel-group study was conducted to evaluate the effects of a one-year regimen of inhaled fluticasone furoate on the growth velocity of prepubertal children with well-controlled asthma. nih.gov After a run-in period, 477 children were randomized to receive either fluticasone furoate or a placebo once daily for 52 weeks. nih.gov The primary endpoint was the difference in growth velocity between the two groups. The study concluded that fluticasone furoate had a minimal effect on growth velocity compared to placebo over the one-year period. nih.gov
This design is also used to establish the therapeutic equivalence of a generic product to a reference product. clinicaltrials.gov For example, a study to compare a generic fluticasone propionate inhaler with the reference product (Flovent® HFA) utilized a parallel-group design that included the test product, the reference product, and a placebo arm to confirm that both active treatments were superior to placebo. clinicaltrials.gov
Biomarker Discovery and Validation in Response to Fluticasone Therapy
Biomarkers are measurable indicators of a biological state or condition and play a crucial role in understanding a drug's mechanism of action and therapeutic effect. nih.gov Research on fluticasone has involved the discovery and validation of various biomarkers, particularly cellular markers, that change in response to therapy. These markers help to quantify the anti-inflammatory effects of the compound at a molecular and cellular level.
Cellular Biomarkers (e.g., Eosinophil Counts, T-cell Activation Markers)
Fluticasone's mechanism of action is closely linked to its ability to modulate the activity of various immune cells. Consequently, changes in the counts and activation states of these cells serve as valuable biomarkers.
Eosinophil Counts: A reduction in eosinophil count is a well-established biomarker of response to fluticasone therapy, particularly in diseases characterized by eosinophilic inflammation. In the randomized, placebo-controlled trial of swallowed fluticasone propionate for pediatric eosinophilic esophagitis, a primary outcome was the change in esophageal eosinophil levels. nih.gov Treatment with fluticasone led to a statistically significant decrease in peak eosinophil counts in both the proximal and distal esophagus. nih.gov
| Esophageal Location | Pre-treatment (Eosinophils/hpf) | Post-treatment (Eosinophils/hpf) | Statistical Significance |
|---|---|---|---|
| Proximal | 65.9 | 1.4 | P = 0.03 |
| Distal | 84.6 | 19.6 | P = 0.04 |
Data represents findings in nonallergic individuals within the study.
T-cell and Immune Cell Activation Markers: Beyond simple cell counts, fluticasone has been shown to modify the expression of activation markers on the surface of immune cells. A study in healthy volunteers exposed to ozone, an environmental pollutant that induces airway inflammation, examined the effect of pre-treatment with fluticasone propionate. nih.gov The results showed that fluticasone not only reduced the influx of neutrophils into the sputum but also significantly reduced the ozone-induced modification of several cell-surface activation markers on sputum monocytes. nih.gov These markers included CD11b, mCD14, CD64, CD16, HLA-DR, and CD86, indicating a broad suppressive effect on innate immune cell activation. nih.gov Furthermore, the study on pediatric EoE found that effective treatment with fluticasone was associated with a decrease in the number of CD8(+) T lymphocytes in the esophagus. nih.gov
Molecular Biomarkers (e.g., Eosinophil Cationic Protein, Cytokine Levels)
Fluticasone acetate's therapeutic effect is closely linked to its modulation of molecular biomarkers associated with allergic inflammation. Research has demonstrated its impact on key indicators such as eosinophil cationic protein (ECP) and various cytokine levels.
Studies have shown that intranasal fluticasone propionate can inhibit both local and systemic increases in ECP during pollen season in patients with seasonal allergic rhinitis. nih.gov In these studies, patients treated with fluticasone propionate showed significantly lower levels of ECP in both serum and nasal lavage fluid compared to a placebo group. nih.gov This suggests that fluticasone effectively reduces the inflammation of the nasal mucosa. nih.gov Similarly, research on patients with allergic rhinitis has indicated that serum ECP levels are significantly higher in symptomatic individuals and decrease significantly after treatment with intranasal corticosteroids. nih.gov
Fluticasone has also been shown to inhibit the release of pro-inflammatory cytokines. In vitro studies have demonstrated that fluticasone propionate causes a dose-dependent, almost total inhibition of swine dust-induced Interleukin-6 (IL-6) and Interleukin-8 (IL-8) release from human lung epithelial cells. nih.gov It also inhibits lipopolysaccharide-induced IL-6 and Tumor Necrosis Factor-alpha (TNF-alpha) from alveolar macrophages. nih.gov Furthermore, fluticasone has been found to impair the production of Interleukin-13 (IL-13), a key cytokine in allergic mechanisms, by mitogen-stimulated peripheral blood mononuclear cells from both healthy and asthmatic subjects. nih.gov This inhibitory effect on cytokine production is believed to be a significant part of its therapeutic action. nih.govnih.gov
Systemic Pharmacodynamic Biomarkers (e.g., Serum Cortisol, Circulating White Blood Cells)
The systemic effects of fluticasone can be monitored through various pharmacodynamic biomarkers, most notably serum cortisol and circulating white blood cell counts.
Serum Cortisol: The measurement of 24-hour serum cortisol and urinary cortisol excretion are sensitive methods for assessing the systemic activity of inhaled corticosteroids and their potential for hypothalamic-pituitary-adrenal (HPA) axis suppression. nih.govnih.gov Studies have shown a dose-dependent relationship between systemic fluticasone furoate exposure and cortisol suppression. nih.govnih.gov A meta-analysis established a pharmacokinetic/pharmacodynamic model demonstrating that higher systemic exposure to fluticasone furoate leads to a greater reduction in 24-h weighted mean serum cortisol. nih.govnih.gov Long-term treatment with high doses of inhaled fluticasone propionate has been associated with a decrease in blood cortisol levels, suggesting suppression of endogenous cortisol production. produccioncientificaluz.orgredalyc.org However, some studies on intranasal fluticasone propionate have suggested it does not significantly affect serum steroid levels at recommended doses due to low systemic bioavailability. droracle.ai
Circulating White Blood Cells: Fluticasone acetate (B1210297) can influence the levels of circulating white blood cells (WBCs). While it generally does not alter total WBC counts, neutrophils, basophils, lymphocytes, or monocytes, it has been shown to produce a dose-dependent decrease in circulating eosinophils. atsjournals.orgatsjournals.org This reduction in eosinophils is a key indicator of its anti-inflammatory effect. atsjournals.orgatsjournals.org Conversely, some studies have reported that inhaled corticosteroids, including fluticasone, can increase the total white blood cell count by increasing the absolute neutrophil count (ANC). nih.govovid.comresearchgate.net This effect is thought to be due to reduced neutrophil adhesion to the endothelial surface, mediated by a decrease in the expression of adhesion molecules. nih.govovid.comresearchgate.net
Interactive Table: Effect of Fluticasone on Systemic Pharmacodynamic Biomarkers
| Biomarker | Effect of Fluticasone Treatment | Relevant Findings |
| Serum Cortisol | Dose-dependent suppression | Higher systemic exposure is linked to greater cortisol reduction. nih.govnih.gov Long-term high-dose use can decrease blood cortisol levels. produccioncientificaluz.orgredalyc.org |
| Circulating Eosinophils | Dose-dependent decrease | A significant reduction in circulating eosinophils is observed with higher doses. atsjournals.orgatsjournals.org |
| Circulating Neutrophils | Increase in Absolute Neutrophil Count (ANC) | Inhaled fluticasone has been shown to increase ANC by up to 22.7%. nih.govovid.comresearchgate.net |
| Total White Blood Cells (WBCs) | Generally no change, but can increase | While often unaltered, some studies report an increase in total WBCs due to the rise in neutrophils. atsjournals.orgatsjournals.orgnih.govovid.comresearchgate.net |
Therapeutic Efficacy Evaluation Parameters in Clinical Studies
The therapeutic efficacy of fluticasone in respiratory diseases is primarily evaluated through objective lung function parameters and subjective symptom score assessments in clinical trials.
Lung Function Parameters (e.g., FEV1, Peak Expiratory Flow)
Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF) are standard objective measures used to assess the efficacy of fluticasone in improving airway obstruction.
In a randomized, double-blind, placebo-controlled study, treatment with inhaled fluticasone propionate for two weeks resulted in improvements in FEV1, ΔFEV1, FEF25-75, and the FEV1/FVC ratio, with these improvements being maintained at eight weeks. nih.gov Another study comparing inhaled and oral fluticasone propionate found that the inhaled formulations led to mean increases in morning predose FEV1 of 0.27 L and 0.42 L for the 100 µg and 500 µg doses, respectively, while the oral and placebo groups showed decreases. atsjournals.org In patients with Chronic Obstructive Pulmonary Disease (COPD), fluticasone treatment resulted in a higher prebronchodilator FEV1 compared to placebo (1.17 L vs. 1.07 L). nih.gov
Peak expiratory flow is another critical endpoint in clinical trials. d-nb.info Studies have demonstrated that inhaled fluticasone propionate leads to significant improvements in PEF compared to placebo. atsjournals.org
Symptom Score Assessments
Symptom score assessments provide a subjective measure of the patient's perception of their condition and response to treatment. These are commonly used in clinical trials for asthma and allergic rhinitis.
In studies of allergic rhinitis, the Total Nasal Symptom Score (TNSS), which assesses runny nose, blocked nose, itchy nose, and sneezing, is a primary efficacy endpoint. nih.govichgcp.net Clinical trials have consistently shown that fluticasone propionate aqueous nasal spray is significantly better than placebo in reducing the symptoms of seasonal allergic rhinitis. nih.gov In a comparative study, both fluticasone propionate and mometasone furoate showed statistically significant improvements from baseline TNSS in patients with allergic rhinitis over eight weeks of treatment. ijorl.com For instance, the mean TNSS in the fluticasone propionate group was reduced from 9.46 to 2.716. ijorl.com
For asthma, patient-rated symptom scores are also utilized. In a study comparing inhaled and oral fluticasone, total patient-rated symptom scores decreased from baseline by 30% and 34% in the 100 µg and 500 µg inhaled fluticasone groups, respectively, while they increased in the oral and placebo groups. atsjournals.org
Interactive Table: Therapeutic Efficacy of Fluticasone in Clinical Trials
| Efficacy Parameter | Condition | Key Findings |
| FEV1 | Asthma | Inhaled fluticasone propionate (100 µg and 500 µg) increased morning predose FEV1 by 0.27 L and 0.42 L, respectively. atsjournals.org |
| FEV1 | COPD | Fluticasone treatment resulted in a higher prebronchodilator FEV1 (1.17 L) compared to placebo (1.07 L). nih.gov |
| Peak Expiratory Flow (PEF) | Asthma | Inhaled fluticasone propionate demonstrated greater improvement in PEF compared to oral fluticasone and placebo. atsjournals.org |
| Total Nasal Symptom Score (TNSS) | Allergic Rhinitis | Fluticasone propionate significantly reduced TNSS from a baseline of 9.46 to 2.716 after eight weeks of treatment. ijorl.com |
| Patient-Rated Symptom Scores | Asthma | Total symptom scores decreased by 30-34% with inhaled fluticasone, whereas they increased with oral fluticasone and placebo. atsjournals.org |
Systemic Adverse Effects and Their Underlying Mechanisms
While fluticasone is designed for topical action, systemic absorption can lead to adverse effects, with adrenal axis suppression being a primary concern.
Adrenal Axis Suppression Mechanisms
Systemic absorption of inhaled corticosteroids like fluticasone can lead to feedback suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nus.edu.sg This occurs because exogenous corticosteroids mimic the action of endogenous cortisol, leading to a reduction in the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. openrespiratorymedicinejournal.com This, in turn, decreases the adrenal gland's production of cortisol. openrespiratorymedicinejournal.com
Fluticasone, in particular, has been associated with a greater dose-dependent effect on adrenal suppression compared to some other inhaled corticosteroids. openrespiratorymedicinejournal.com This is attributed to its pharmacokinetic properties, including a long half-life and high lipophilicity, which result in greater systemic retention. openrespiratorymedicinejournal.com Studies have shown that fluticasone propionate produces significantly greater adrenal suppression than budesonide for both plasma and urinary cortisol with repeated dosing across a range of 250-1000 micrograms twice daily. nih.gov Biochemical evidence of adrenocortical insufficiency has been demonstrated in 12% of children treated with high-dose inhaled fluticasone propionate. ersnet.org
The risk of HPA axis suppression is highest in patients using ≥1000 μg of fluticasone daily. openrespiratorymedicinejournal.com Signs and symptoms of adrenal suppression can include fatigue, weight loss, nausea, and in more severe cases, adrenal crisis. nus.edu.sg
Bone Mineral Density Impact
The impact of inhaled corticosteroids (ICS), including fluticasone, on bone mineral density (BMD) has been a subject of extensive research, given the known systemic effects of corticosteroids on bone metabolism. nih.govcmaj.ca Systemic corticosteroids are recognized risk factors for osteoporosis, leading to concerns about the potential for long-term ICS use to adversely affect bone health. cmaj.caaap.orgelsevier.es Research in this area has yielded varied results, often influenced by factors such as patient age, dosage, duration of therapy, and concurrent use of oral corticosteroids (OCS). cmaj.caaap.orgdocumentsdelivered.com
In pediatric populations, the findings have been somewhat reassuring, particularly at standard therapeutic doses. A 20-month randomized controlled trial involving prepubertal children with asthma compared equipotent doses of fluticasone propionate (200 mcg/day) and beclomethasone (B1667900) dipropionate (400 mcg/day). The study found that densitometry of the lumbar spine and total body showed a significant increase in BMD over time, consistent with normal growth patterns. nih.gov No significant difference was observed between the two treatment groups, suggesting that at standard doses, neither fluticasone nor beclomethasone had a deleterious effect on bone density over a moderate period. nih.gov However, another long-term prospective study, the Childhood Asthma Management Program (CAMP), found that cumulative inhaled corticosteroid use was associated with a small decrease in bone mineral accretion in boys, but not in girls. aap.org This study also highlighted that multiple courses of oral corticosteroids can lead to a dose-dependent reduction in bone mineral accretion. aap.org
The role of concurrent OCS use is a critical confounding factor. documentsdelivered.comnih.gov One study found that while BMD did not decrease in patients treated with fluticasone propionate alone, it did decrease over a 6-month period in patients treated with both fluticasone propionate and OCS. nih.govresearchgate.net This was particularly evident in older patients. documentsdelivered.comnih.govresearchgate.net This indicates that the continuous administration of OCS, even at low doses, may significantly impact BMD in the short term. nih.gov
Meta-analyses of randomized controlled trials and observational studies have generally not found consistent or convincing evidence of a significant harmful effect of ICS use on BMD at the lumbar spine or femur in adults or children. bmj.com One meta-analysis concluded that ICS use for 12 months or longer was not significantly associated with detrimental effects on bone mineral density. bmj.com
The following table summarizes findings from selected clinical studies on the impact of fluticasone on bone mineral density.
| Study Population | Fluticasone Formulation | Comparator | Duration | Key Findings on Bone Mineral Density (BMD) |
| Prepubertal Children with Asthma nih.gov | Propionate | Beclomethasone Dipropionate | 20 months | Lumbar spine and total body BMD increased over time, following normal growth patterns. No significant difference between treatment groups. nih.gov |
| Children with Asthma (CAMP Study) aap.org | Propionate | Budesonide/Placebo | 4-6 years | Cumulative ICS use was associated with a small decrease in bone mineral accretion in boys, but not girls. Multiple OCS bursts showed a dose-dependent reduction in bone mineral accretion. aap.org |
| Adults with COPD nih.gov | Furoate/Vilanterol | Vilanterol alone | 3 years | Noninferiority was shown for the change in total hip BMD (-0.27% per year for FF/VI vs. +0.18% per year for VI). A significant treatment difference was seen in lumbar spine BMD in men but not women. nih.gov |
| Adults with Persistent Asthma nih.gov | Propionate | No OCS vs. OCS | 6 months | BMD did not decrease in patients treated with FP alone but decreased in patients receiving both FP and OCS, especially in older patients. nih.gov |
| Adults with Asthma cmaj.ca | Not specified | Age-matched reference data | Cross-sectional | A doubling of the cumulative ICS dose was associated with a decrease in BMD at the lumbar spine and femoral neck. cmaj.ca |
Growth Velocity Reduction in Pediatric Populations
The potential for inhaled corticosteroids (ICS) to affect growth in children has been a significant area of clinical investigation. Systemic exposure to corticosteroids can suppress the hypothalamic-pituitary-adrenal (HPA) axis and impact the production of growth hormone, leading to concerns about growth velocity in pediatric patients receiving long-term ICS therapy for conditions like asthma.
Studies specifically examining fluticasone have shown that a reduction in growth velocity can occur, particularly during the initial phase of treatment. The effect is generally considered to be dose-dependent.
A key study in this area was the Childhood Asthma Management Program (CAMP). This long-term, randomized, double-blind trial followed children with mild to moderate asthma for 4 to 6 years. The study included a group receiving budesonide, another ICS, which provided valuable insights into the class effect. The CAMP study found that children treated with budesonide had a mean reduction in height of 1.1 cm over the 4.3-year treatment period compared to the placebo group. The majority of this difference occurred within the first year of treatment.
Research focusing directly on fluticasone propionate has produced similar findings. A one-year, randomized, double-blind, parallel-group study compared the effects of fluticasone propionate (100 mcg twice daily) with a non-steroidal medication in prepubertal children with mild to moderate asthma. The results indicated that the mean growth velocity in the fluticasone propionate group was 0.43 cm/year less than in the comparator group.
Another significant trial directly compared fluticasone propionate with beclomethasone dipropionate in children with asthma. This study found that both medications had a similar small, dose-dependent effect on lower leg growth rate, as measured by knemometry, a sensitive short-term measure of growth. The effect was most pronounced in the first few weeks of treatment and tended to diminish over time.
It is important to note that the clinical significance of this short-term reduction in growth velocity is a subject of ongoing discussion. Long-term follow-up studies have suggested that the initial reduction in growth velocity may not translate into a significant reduction in final adult height. The CAMP study, for instance, followed participants into adulthood and found no significant difference in final attained height between the group that had received budesonide and the group that had received a placebo.
The following table summarizes findings from key studies on the impact of fluticasone on growth velocity in pediatric populations.
| Study Design | Patient Population | Fluticasone Propionate Dosage | Duration | Key Findings on Growth Velocity |
| Randomized, Double-Blind, Placebo-Controlled | Children with Mild Persistent Asthma | 100 mcg twice daily | 52 weeks | The mean growth velocity was 5.94 cm/year in the fluticasone group versus 6.53 cm/year in the placebo group. |
| Randomized, Double-Blind, Parallel-Group | Prepubertal School-Aged Children with Asthma | 100 mcg twice daily | 1 year | The mean growth velocity in the fluticasone propionate group was 0.43 cm/year less than the non-steroidal comparator group. |
| Long-term Follow-up of a Randomized Trial | Children with Mild to Moderate Asthma | N/A (Compared Budesonide to Placebo) | 4-6 years (treatment), follow-up to adulthood | Initial treatment with ICS (budesonide) was associated with a transient reduction in growth velocity, but there was no significant difference in final adult height. |
Ocular Effects (e.g., Cataract Formation, Intraocular Pressure Changes)
The potential for corticosteroids to cause ocular side effects, such as the formation of posterior subcapsular cataracts and increases in intraocular pressure (IOP), is well-established with systemic use. Consequently, research has been conducted to evaluate whether inhaled corticosteroids like fluticasone pose a similar risk due to a degree of systemic absorption.
Clinical studies investigating the association between inhaled fluticasone and ocular effects have produced mixed results. The risk appears to be related to both the dose and the duration of therapy.
Several large-scale, long-term studies have examined this issue. In a study of patients with asthma, treatment with fluticasone propionate was not associated with a significant increase in the risk of developing posterior subcapsular cataracts or ocular hypertension compared to placebo over a two-year period. The study evaluated patients receiving both low (88 mcg twice daily) and high (440 mcg twice daily) doses of fluticasone propionate.
However, other research, often involving older populations or patients with co-morbidities, has suggested a potential link. A case-control study found that current use of high-dose inhaled corticosteroids was associated with an increased risk of cataracts requiring extraction. The risk was not significantly elevated with low to medium doses.
Regarding intraocular pressure, most studies have not found a clinically significant effect with standard doses of inhaled fluticasone. A randomized, double-blind, placebo-controlled study conducted over two years found no significant differences in mean IOP between groups treated with fluticasone propionate and a placebo group. However, individual case reports and smaller studies have occasionally documented increases in IOP in susceptible individuals, suggesting that monitoring may be warranted in patients with pre-existing glaucoma or a family history of the condition.
The mechanism by which corticosteroids can lead to these ocular changes is thought to involve alterations in the lens proteins, leading to opacification (cataracts), and changes in the aqueous humor outflow pathway, leading to increased IOP.
The following table summarizes the findings of studies on the ocular effects of fluticasone.
| Study Design | Patient Population | Fluticasone Propionate Dosage | Duration | Key Findings on Ocular Effects |
| Randomized, Double-Blind, Placebo-Controlled | Patients with Asthma | 88 mcg or 440 mcg twice daily | 2 years | No significant differences were observed in the incidence of posterior subcapsular cataracts or changes in intraocular pressure compared to placebo. |
| Population-Based Case-Control Study | General Population | Varied | N/A | A dose-related increase in the risk of nuclear cataracts was observed with inhaled corticosteroid use. The risk of posterior subcapsular cataracts was also increased. |
| Cross-Sectional Study | Patients with COPD | Varied | N/A | The prevalence of glaucoma and cataracts was higher in patients using inhaled corticosteroids compared to non-users, particularly at higher cumulative doses. |
Nasal Mucosal Changes (e.g., Epistaxis, Ulcerations, Septal Perforations)
Intranasal corticosteroids, including fluticasone, are widely used for the management of allergic rhinitis and other nasal conditions. While they are highly effective, their local effects on the nasal mucosa have been a subject of clinical research. The most commonly reported local adverse effects include epistaxis (nosebleeds), nasal irritation, and dryness. More severe, though rare, events such as nasal ulcerations and septal perforations have also been investigated.
The mechanism for these effects is related to the anti-inflammatory and atrophic properties of corticosteroids. By reducing inflammation, they can also lead to thinning of the nasal mucosa and increased fragility of blood vessels, making them more prone to bleeding.
Numerous clinical trials have evaluated the incidence of these nasal mucosal changes. In general, epistaxis is reported more frequently in patients using intranasal fluticasone compared to placebo. The bleeding is typically mild and transient.
Long-term safety studies have been conducted to assess the risk of more significant mucosal changes. A one-year, randomized, double-blind, placebo-controlled study involving adults and adolescents with perennial allergic rhinitis examined the effects of fluticasone propionate aqueous nasal spray on the nasal mucosa. Regular endoscopic examinations were performed throughout the study. The results showed no evidence of clinically significant nasal mucosal atrophy. The incidence of epistaxis was higher in the fluticasone group, but there were no reports of nasal septal perforation.
Nasal ulceration is another rare potential side effect. It is thought to result from localized mucosal ischemia or irritation from the drug formulation.
The following table provides a summary of research findings on nasal mucosal changes associated with intranasal fluticasone use.
| Study Design | Patient Population | Fluticasone Formulation | Duration | Key Findings on Nasal Mucosal Changes |
| Randomized, Double-Blind, Placebo-Controlled | Adults and Adolescents with Perennial Allergic Rhinitis | Propionate Aqueous Nasal Spray | 1 year | No evidence of nasal mucosal atrophy. Higher incidence of mild epistaxis in the fluticasone group compared to placebo. No nasal septal perforations were observed. |
| Retrospective Review | Patients with Nasal Septal Perforation | Various Intranasal Corticosteroids | N/A | A history of intranasal corticosteroid use was identified in a subset of patients with septal perforations, often associated with improper administration technique. |
| Pooled Analysis of Clinical Trials | Patients with Allergic Rhinitis | Propionate and Furoate Nasal Sprays | Varied | Epistaxis was the most common local adverse event, with a higher incidence than placebo. Serious events like septal perforation were rare. |
Immunosuppression and Susceptibility to Infection
Corticosteroids exert their therapeutic effects in conditions like asthma and rhinitis primarily through their potent anti-inflammatory and immunosuppressive properties. While these actions are beneficial in controlling the underlying disease process, they also raise theoretical concerns about an increased risk of infections due to local or systemic immunosuppression. Research in this area has focused on the incidence of respiratory tract infections, particularly pneumonia, and localized infections such as oral candidiasis.
For inhaled fluticasone used in the treatment of asthma and COPD, a key area of investigation has been the risk of pneumonia. Several large clinical trials and meta-analyses have explored this association. The findings suggest that the risk of pneumonia is increased in patients with COPD treated with inhaled corticosteroids, including fluticasone. The risk appears to be dose-dependent. However, it is important to note that this increased risk of pneumonia has not been consistently associated with an increase in mortality.
In patients with asthma, the link between inhaled fluticasone and pneumonia is less clear. Most studies have not found a statistically significant increase in the risk of pneumonia in asthmatic patients using inhaled corticosteroids at standard doses.
The mechanism for an increased risk of respiratory infections is thought to be related to the local immunosuppressive effects of the corticosteroid in the airways, which may impair the ability of the lungs to clear pathogens.
A common and well-documented local infectious complication of inhaled corticosteroids is oropharyngeal candidiasis (thrush). This is a fungal infection of the mouth and throat caused by Candida albicans. The deposition of the corticosteroid in the oropharynx can suppress the local immune response, allowing for the overgrowth of this fungus. The risk is related to the dose of the inhaled corticosteroid and can be minimized by using a spacer device and by rinsing the mouth with water after inhalation.
The following table summarizes research findings regarding immunosuppression and susceptibility to infection with fluticasone use.
| Study Design | Patient Population | Fluticasone Formulation | Key Findings on Infection Risk |
| Meta-analysis of Randomized Controlled Trials | Patients with COPD | Inhaled Propionate and Furoate | Inhaled corticosteroid use was associated with a significantly increased risk of pneumonia. |
| Retrospective Cohort Study | Patients with Asthma | Inhaled Propionate | No significant increase in the risk of pneumonia was found in patients with asthma treated with inhaled corticosteroids compared to non-users. |
| Pooled Analysis of Clinical Trials | Patients with Asthma and COPD | Inhaled Propionate | Oropharyngeal candidiasis was a common local adverse event, with the incidence increasing with higher doses of the inhaled corticosteroid. |
Drug-Drug Interaction Mechanisms Involving Fluticasone
Fluticasone, like many pharmaceuticals, is subject to metabolic processes in the body that can be influenced by other co-administered drugs. The primary mechanism for clinically significant drug-drug interactions involving fluticasone is through the inhibition or induction of metabolic enzymes, particularly the cytochrome P450 system.
Cytochrome P450 System Inhibition/Induction (e.g., CYP3A4, CYP3A5)
Fluticasone propionate and fluticasone furoate are substrates for the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major enzyme in the liver and intestine responsible for the metabolism of a wide range of drugs. Due to extensive first-pass metabolism by CYP3A4, the systemic bioavailability of orally ingested fluticasone is very low.
When fluticasone is co-administered with a potent inhibitor of CYP3A4, its metabolism is significantly reduced. This leads to a substantial increase in the systemic concentration of fluticasone, which can, in turn, increase the risk of systemic corticosteroid side effects, such as adrenal suppression.
The most well-documented and clinically significant interaction is with ketoconazole (B1673606), a strong CYP3A4 inhibitor. Studies have shown that co-administration of inhaled fluticasone with ketoconazole can lead to a several-fold increase in the plasma concentration of fluticasone. Ritonavir, another potent CYP3A4 inhibitor used in the treatment of HIV, has also been shown to cause a marked increase in systemic fluticasone levels, leading to cases of iatrogenic Cushing's syndrome and adrenal suppression.
Other moderate to strong inhibitors of CYP3A4 also have the potential to interact with fluticasone, although the magnitude of the interaction may be less pronounced. These include drugs such as itraconazole, clarithromycin, and certain grapefruit products.
Conversely, co-administration of fluticasone with inducers of CYP3A4, such as rifampin or some anticonvulsants, could theoretically decrease the systemic exposure to fluticasone. However, given the high topical potency and low systemic bioavailability of fluticasone at therapeutic doses, the clinical significance of this type of interaction is generally considered to be low.
Fluticasone itself is not known to be a significant inhibitor or inducer of CYP450 enzymes at clinically relevant doses. Therefore, it is not expected to have a major impact on the metabolism of other drugs that are substrates for these enzymes.
The following table provides examples of drugs that interact with fluticasone via the CYP3A4 pathway.
| Interacting Drug | Mechanism of Interaction | Potential Clinical Effect on Fluticasone |
| Ketoconazole | Potent inhibitor of CYP3A4 | Significant increase in systemic fluticasone concentrations, increasing the risk of systemic corticosteroid effects. |
| Ritonavir | Potent inhibitor of CYP3A4 | Marked increase in systemic fluticasone concentrations, potentially leading to adrenal suppression and Cushing's syndrome. |
| Itraconazole | Strong inhibitor of CYP3A4 | Increase in systemic fluticasone exposure. |
| Clarithromycin | Moderate inhibitor of CYP3A4 | Potential for increased systemic fluticasone exposure. |
| Rifampin | Strong inducer of CYP3A4 | Potential for decreased systemic fluticasone exposure (clinical significance is likely low). |
Advanced Research Areas and Methodological Innovations for Fluticasone
Genetic Polymorphisms Influencing Fluticasone (B1203827) Acetate (B1210297) Response
The individual variability in response to fluticasone acetate has led researchers to investigate the role of genetic factors. Pharmacogenetics, the study of how genes affect a person's response to drugs, has identified several genetic polymorphisms that may influence the efficacy and metabolism of this inhaled corticosteroid. These variations are primarily found in genes encoding glucocorticoid receptors, drug-metabolizing enzymes, and components of the inflammatory pathway.
The glucocorticoid receptor, encoded by the NR3C1 gene, is the primary target of this compound. Polymorphisms in this gene can alter the receptor's expression or function, thereby affecting the cellular response to the medication. mdpi.comadvms.pl Some evidence suggests that a decreased expression of the glucocorticoid receptor due to single nucleotide polymorphisms (SNPs) in the NR3C1 gene may contribute to a reduced response to glucocorticoids. mdpi.com
Several polymorphisms within the NR3C1 gene have been studied in relation to glucocorticoid sensitivity, with some showing associations with altered responses. However, research specifically linking these polymorphisms directly to this compound response in asthma has yielded variable results. mdpi.comadvms.pl
Notable polymorphisms in the glucocorticoid receptor gene include:
BclI (rs41423247): This intronic polymorphism has been associated with altered glucocorticoid sensitivity. advms.plendocrine.org Some studies have suggested a link between the GG genotype of the BclI polymorphism and an improved response to high doses of fluticasone propionate (B1217596) in asthmatic children, as measured by FEV1 improvement. mdpi.com However, other studies have not found a significant association between this polymorphism and response to inhaled glucocorticoids. mdpi.comadvms.pl
A3669G (rs6198): The A allele of the A3669G SNP has been associated with steroid response in asthmatics. mdpi.com One study found that patients with the AA genotype had a lower post-bronchodilator FEV1/FVC ratio, suggesting more severe airflow obstruction. mdpi.com
N363S (rs6195): This polymorphism results in an amino acid change and has been associated with an increased sensitivity to glucocorticoids. advms.plendocrine.org
ER22/23EK (rs6189/rs6190): In contrast to N363S, the ER22/23EK polymorphism is linked to a relative resistance to glucocorticoids. endocrine.org
| Polymorphism | Gene | Potential Impact on Glucocorticoid Response | Reference |
| BclI (rs41423247) | NR3C1 | Associated with altered glucocorticoid sensitivity; some studies show improved response with GG genotype. | mdpi.comadvms.plendocrine.org |
| A3669G (rs6198) | NR3C1 | A allele associated with steroid response in asthmatics. | mdpi.com |
| N363S (rs6195) | NR3C1 | Associated with increased sensitivity to glucocorticoids. | advms.plendocrine.org |
| ER22/23EK (rs6189/rs6190) | NR3C1 | Associated with relative resistance to glucocorticoids. | endocrine.org |
This compound is primarily metabolized in the liver and gut by the cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4 and to a lesser extent, CYP3A5. mdpi.comnih.govnih.govclinpgx.orgresearchgate.net Genetic variations in the genes encoding these enzymes can significantly alter their metabolic activity, leading to interindividual differences in drug clearance and systemic exposure. nih.govclinpgx.orgresearchgate.net
CYP3A4: This is the main enzyme responsible for metabolizing approximately 30-50% of clinically used drugs, including fluticasone propionate. nih.govnih.govclinpgx.orgresearchgate.net The CYP3A422 allele is an intronic SNP that has been associated with decreased hepatic CYP3A4 expression and activity. nih.gov One study in children with asthma treated with fluticasone propionate found that those carrying the CYP3A422 allele had significantly improved asthma control scores. nih.gov This suggests that reduced metabolism of fluticasone propionate due to this polymorphism may lead to higher local concentrations in the airways and a better therapeutic effect. nih.gov
CYP3A5: While CYP3A4 is the dominant metabolizer for fluticasone propionate, CYP3A5 also contributes. mdpi.com The CYP3A53 allele is a common polymorphism that results in a non-functional enzyme. mdpi.com Individuals with the CYP3A53/*3 genotype are considered poor metabolizers. mdpi.com While this polymorphism has significant implications for drugs preferentially metabolized by CYP3A5, its specific impact on this compound response is less pronounced compared to CYP3A4 variants, as CYP3A4 is the primary metabolizing enzyme. mdpi.com
| Gene | Polymorphism | Consequence | Relevance to this compound | Reference |
| CYP3A4 | CYP3A422 | Decreased enzyme expression and activity. | Associated with improved asthma control in pediatric patients on fluticasone propionate. | nih.gov |
| CYP3A5 | CYP3A53 | Non-functional enzyme, leading to a poor metabolizer phenotype. | Contributes to fluticasone metabolism, but to a lesser extent than CYP3A4. | mdpi.com |
The therapeutic effect of this compound is achieved by modulating the expression of numerous genes involved in the inflammatory cascade. Therefore, polymorphisms in these genes could potentially influence the drug's efficacy.
One such gene is GLCCI1 (glucocorticoid-induced transcript 1), which is a target gene of glucocorticoids. nih.gov Glucocorticoids can induce apoptosis in inflammatory cells like eosinophils, and it is thought that GLCCI1 plays a role in this process. nih.gov The rs37973 SNP within the GLCCI1 gene has been associated with response to inhaled corticosteroids. nih.gov Studies have shown that individuals with the GG genotype have a lower expression of GLCCI1 in the presence of dexamethasone (B1670325) and may exhibit a reduced response to inhaled corticosteroid therapy, as measured by changes in FEV1. nih.gov
While research has identified associations between polymorphisms in various inflammatory pathway genes and inflammatory bowel disease, the direct link between many of these and the response to this compound in respiratory conditions requires further investigation. frontiersin.orgnih.govplos.org
Pharmacogenetic studies of this compound aim to identify genetic markers that can predict patient response. These studies typically involve genotyping patients for specific polymorphisms and correlating the genetic data with clinical outcomes.
Methodological approaches include:
Candidate Gene Studies: This approach focuses on analyzing polymorphisms in genes that are known to be involved in the drug's mechanism of action or metabolism, such as NR3C1 and CYP3A4. nih.gov
Genome-Wide Association Studies (GWAS): GWAS scans the entire genome for associations between SNPs and a particular trait, in this case, response to this compound. This method can identify novel genes and pathways that were not previously suspected to be involved. nih.gov
Ensuring the reproducibility of pharmacogenetic findings is a significant challenge. nih.gov Inconsistent results across studies can be due to several factors, including:
Small sample sizes
Differences in study design and patient populations
Variability in the definition and measurement of clinical outcomes
Lack of standardized genotyping and analytical methods
To improve reproducibility, there is a need for larger, well-designed studies with clearly defined phenotypes and robust statistical analysis plans. umich.edu Banking of DNA samples from clinical trials is also recommended to allow for future pharmacogenetic analyses as new technologies and knowledge emerge. tga.gov.au
Particle Engineering and Advanced Drug Delivery Systems for Inhaled this compound
The efficacy of inhaled this compound is highly dependent on its successful delivery to the target sites within the lungs. Particle engineering and the design of advanced drug delivery systems are crucial for optimizing the aerosol performance of this medication.
The aerodynamic particle size distribution is a critical quality attribute for inhaled products, with particles in the 1-5 micron range being optimal for lung deposition. lonza.com Particle engineering technologies are employed to produce this compound particles within this ideal size range.
Common particle engineering approaches include:
"Top-down" methods: These techniques start with larger drug particles and reduce their size. Jet milling is a common example, where high-pressure air streams are used to break down coarse particles into finer ones. pharmaceuticalonline.com
"Bottom-up" methods: These approaches build particles from the molecular level. Spray drying involves dissolving the drug in a solvent and then rapidly drying the solution to form particles with controlled size and morphology. pharmaceuticalonline.com
The choice of inhalation device also plays a critical role in drug delivery. The main types of devices used for this compound are:
Pressurized Metered-Dose Inhalers (pMDIs): These devices use a propellant to generate an aerosol cloud. nih.gov
Dry Powder Inhalers (DPIs): These are breath-actuated devices that deliver the drug in a dry powder form. nih.gov
Research in this area focuses on improving the efficiency of these devices and developing novel delivery systems. For instance, studies have investigated the clinical effect of inhaling monodisperse particles of fluticasone propionate (particles of the same size) to better understand the relationship between particle size and clinical response. hra.nhs.uk The development of sophisticated in vitro testing methods, such as those using cascade impactors, is essential for characterizing the aerodynamic performance of this compound inhalers. fda.gov Furthermore, the development of biorelevant dissolution tests using simulated lung fluid aims to better predict the in vivo behavior of inhaled this compound formulations. kcl.ac.uk
Nanosuspension Formulations and Pulmonary Delivery
Nanosuspension formulations of fluticasone have been developed to enhance pulmonary drug delivery. These formulations consist of nanoparticles of the drug suspended in a liquid medium. A wet-milling method using glass beads has been proven effective for producing fluticasone nanosuspensions with consistent particle size. nih.govresearchgate.net Studies have shown that a 24-hour wet-milling process with multisized glass beads is an efficient method for achieving the desired particle size reduction. nih.govresearchgate.net
Characterization of these nanosuspensions has demonstrated good physical and chemical properties for pulmonary delivery, including particle size distribution, crystalline form, potency, homogeneity, and stability during storage. nih.gov Pharmacokinetic studies in rats following intratracheal administration of fluticasone nanosuspensions have shown deep lung deposition and rapid absorption. nih.govresearchgate.net The solubility of the drug plays a significant role in its retention in the lungs and the duration of its action. nih.govresearchgate.net
Nebulization is a common and effective method for delivering nanosuspensions to the lungs. mdpi.com Compared to conventional formulations, nanosuspensions are easier to nebulize and exhibit better lung deposition rates because the nano-formulation aggregates within the droplets have superior aerodynamic diameters. mdpi.com In vivo studies have demonstrated that aerosol delivery of fluticasone nanosuspensions is as efficient as intranasal dosing and achieves dose-dependent lung deposition. dntb.gov.ua
Research has also explored the use of inhalable nanosuspensions for sustained pulmonary delivery of fluticasone propionate. nih.gov Following intratracheal administration, nanosuspensions have been shown to decrease mucociliary clearance and allow for dissolution rate-limiting and extended pulmonary absorption. nih.gov This results in prolonged retention in the lungs and a long-acting anti-inflammatory effect. nih.gov Interestingly, while delaying the dissolution of a fluticasone propionate nanosuspension by coating it with a phospholipid increased its concentration in lung tissues, it led to a decreased pharmacological efficacy, highlighting the critical role of dissolution profiles in the therapeutic effect. nih.gov
.
Controlled-Release Formulations
Extended-release formulations of fluticasone propionate have been developed to provide sustained local concentrations of the drug for the treatment of pain and inflammation. google.com These formulations often utilize microparticles and/or nanoparticles to control the release of the active ingredient over an extended period. google.com The duration of release can be tailored, with some formulations designed to release fluticasone propionate for a period of at least 14 to 90 days, while others may extend this duration to between 3 and 12 months. google.com
These controlled-release formulations are particularly useful for local administration to treat conditions such as lower back pain, including radiculopathy due to lumbar disc herniation, and pain and inflammation in large synovial joints like the knee, shoulder, and hip, which can be associated with osteoarthritis. google.com By maintaining a therapeutic concentration of fluticasone propionate at the site of inflammation, these formulations aim to provide long-lasting relief. google.com
Exhalation Delivery System (EDS) Technologies
The Exhalation Delivery System (EDS) is a novel drug-device combination designed to improve the delivery of fluticasone to the high and deep regions of the nasal passages. nih.govxhancehcp.com This technology utilizes a patient's own breath to carry the medication beyond the nasal valve to sites of inflammation that are not effectively reached by traditional nasal sprays. nih.gov The mechanism involves the patient exhaling through a mouthpiece, which elevates and seals the soft palate, separating the oral and nasal cavities. nih.govxhancehcp.com This creates positive pressure that expands narrowed nasal passages and allows the aerosolized fluticasone to flow around obstructions. nih.govxhancehcp.com
The EDS with fluticasone (EDS-FLU) has been shown to be effective in treating chronic rhinosinusitis (CRS) with and without nasal polyps. nih.govclevelandclinic.org Clinical trials have demonstrated that EDS-FLU significantly improves symptoms such as nasal congestion and obstruction, reduces polyp size, and enhances quality of life. clevelandclinic.orgnih.gov In some cases, it has led to the complete elimination of nasal polyps. clevelandclinic.org The formulation of fluticasone used in the EDS is different from standard nasal sprays, being more concentrated and free of alcohol and fragrance. nih.govclevelandclinic.org
Long-term studies have confirmed the efficacy and safety of EDS-FLU, with patients reporting sustained symptom improvement over 12 months. nih.gov The technology has also been shown to reduce the frequency of acute exacerbations of chronic sinusitis and the associated need for antibiotics. patientcareonline.com
Corticosteroid Resistance Mechanisms in the Context of Fluticasone
Corticosteroid resistance, a significant challenge in managing severe asthma, involves complex mechanisms that can reduce the effectiveness of glucocorticoids like fluticasone. frontiersin.org One area of research has focused on the role of mast cells in driving this resistance in airway smooth muscle cells, which are key players in asthma pathogenesis. frontiersin.org
Studies have shown that conditioned media from activated human lung mast cells can significantly diminish the anti-inflammatory effects of fluticasone on airway smooth muscle cells. frontiersin.org Specifically, this conditioned media reduces fluticasone's ability to suppress the production of certain chemokines, such as CCL5 and CXCL10, at both the mRNA and protein levels. frontiersin.org However, the inhibitory effect of fluticasone on other chemokines, like CXCL8, may be preserved. frontiersin.org
Transcriptomic analysis has revealed that the conditioned media from activated mast cells dramatically curtails the number of anti-inflammatory genes that are normally induced by fluticasone in airway smooth muscle cells. frontiersin.org This suggests that mast cell-derived mediators can blunt the anti-inflammatory action of corticosteroids by altering their transactivation properties. frontiersin.org Given that mast cell infiltration within the airway smooth muscle is a characteristic feature of asthma, these findings point to a potential mechanism contributing to glucocorticoid insensitivity in severe forms of the disease. frontiersin.org
Combination Therapies with Fluticasone and Synergistic Effects
Combination therapies involving fluticasone are a cornerstone of treatment for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). The co-administration of fluticasone with other classes of drugs can lead to synergistic effects, enhancing therapeutic outcomes beyond what can be achieved with monotherapy.
Synergism with Long-Acting Beta2-Agonists (LABAs)
The combination of fluticasone propionate with long-acting beta2-agonists (LABAs), such as salmeterol (B1361061) and formoterol (B127741), has demonstrated significant synergistic effects in the management of asthma and COPD. nih.govnih.govnih.gov In vitro studies have established the basis for these synergistic interactions. nih.gov
Clinical trials have consistently shown that fixed-dose combinations of fluticasone and a LABA are more effective than either component alone. nih.govnih.govnih.gov For instance, the combination of salmeterol and fluticasone propionate (Sal/FP) has been shown to significantly improve pre-bronchodilator FEV1 in patients with varying severities of COPD compared to either salmeterol or fluticasone propionate alone. nih.gov The degree of synergy appears to be dependent on disease severity, with a more pronounced effect observed in patients with more severe disease. nih.gov
Synergism with Leukotriene Antagonists
The combination of fluticasone with leukotriene antagonists, such as montelukast, has also been explored in the management of asthma. While both drug classes are effective as monotherapy, their combined use may offer additional benefits in certain patient populations.
A retrospective analysis of claims data compared the effectiveness of montelukast and fluticasone propionate as controller monotherapy in asthma patients. nih.gov The study found similar outcomes in terms of asthma-related hospitalizations and emergency department visits between the two groups. nih.gov However, another real-world analysis found that fluticasone was associated with lower asthma-related costs compared to leukotriene modifiers like montelukast, zafirlukast, and zileuton. nih.gov Patients taking leukotriene modifiers also required more short-acting beta-agonists. nih.gov
These findings suggest that while both fluticasone and leukotriene antagonists are effective controller therapies, the choice of agent may have economic implications and impact the need for rescue medication. Further research is needed to fully elucidate the synergistic potential of combining fluticasone with leukotriene antagonists in different asthma phenotypes.
Synergism with H1 Receptor Antagonists
The combination of corticosteroids like fluticasone with H1 receptor antagonists is a common strategy in the management of allergic conditions, particularly allergic rhinitis. nih.gov This approach is rooted in their complementary mechanisms of action. Fluticasone exerts potent anti-inflammatory effects by inhibiting multiple inflammatory cells and mediators. nih.govpatsnap.com In contrast, H1 receptor antagonists, or antihistamines, work by competitively blocking the action of histamine (B1213489) on H1 receptors, thereby preventing symptoms like itching, sneezing, and rhinorrhea that are characteristic of an allergic reaction. patsnap.com
While intranasal corticosteroids are generally more effective than topical antihistamines for relieving nasal symptoms, including blockage, the combination can provide broader symptom control. nih.govnih.gov Research has shown that fluticasone propionate aqueous nasal spray provides better clinical outcomes and significantly reduces nasal eosinophilia during pollen exposure, a feature not observed with the H1 antagonist levocabastine alone. nih.gov
The rationale for this synergistic potential has spurred investigations into the molecular interactions between the two drug classes. Some research suggests that the common clinical practice of co-administering these drugs may have a deeper pharmacological basis than simple additive effects. nih.gov Studies are exploring the hypothesis that H1 receptor signaling could directly impact the activity of the glucocorticoid receptor (GR), potentially enhancing the anti-inflammatory effects of fluticasone. nih.gov This area of research has led to the development of formulations combining a corticosteroid with an antihistamine, such as fluticasone propionate and azelastine, to leverage these potential synergistic interactions in a single delivery device. nih.govnih.gov
| Compound | Drug Class | Primary Finding in Comparative Study | Effect on Nasal Eosinophils |
|---|---|---|---|
| Fluticasone Propionate | Corticosteroid | Significantly better control of nasal obstruction and rhinorrhea compared to levocabastine. nih.gov | Reduced percentage of eosinophils in nasal lavage. nih.gov |
| Levocabastine | H1 Receptor Antagonist | Less effective than fluticasone propionate for key nasal symptoms. nih.gov | No significant reduction observed. nih.gov |
Synergism with Kinase Inhibitors (e.g., JAK Inhibitors)
Advanced research is exploring the synergistic potential of combining fluticasone with kinase inhibitors, particularly Janus kinase (JAK) inhibitors, for inflammatory airway diseases like asthma. nih.govresearchgate.net The JAK/STAT (Signal Transducer and activator of Transcription) signaling pathway is a critical communication route for numerous cytokines and growth factors implicated in asthma, including IL-4, IL-5, IL-13, and TSLP. researchgate.netresearchgate.net By blocking this pathway, JAK inhibitors can potently suppress the inflammatory cascades that drive the disease. nih.govallergylosangeles.com
This approach is particularly promising for severe or corticosteroid-resistant asthma, where fluticasone alone may not provide adequate control. allergylosangeles.com While fluticasone has broad anti-inflammatory effects, JAK inhibitors offer a more targeted blockade of specific pro-inflammatory cytokine signals. nih.govresearchgate.net Preclinical studies have demonstrated that JAK inhibitors can be more potent than fluticasone in blocking the production of certain chemokines. nih.gov The synergy arises from targeting distinct but complementary anti-inflammatory mechanisms, potentially allowing for more comprehensive control of airway inflammation.
A key methodological innovation in this area is the development of inhaled JAK inhibitors. researchgate.netnih.gov Local delivery to the lungs aims to maximize the therapeutic effect directly in the inflamed tissue while minimizing the systemic exposure and potential side effects associated with oral JAK inhibitors. nih.gov Compounds such as AZD0449 and AZD4604 are being developed as highly selective inhaled JAK1 inhibitors, which may avoid side effects linked to JAK2 inhibition. nih.gov Research in animal models shows these inhaled inhibitors effectively reduce lung eosinophilia and inhibit the late asthmatic response, demonstrating target engagement locally in the lung. nih.gov
Elucidating Mechanisms of Synergy at Molecular and Cellular Levels
The synergy between fluticasone and other therapeutic agents is an area of intense molecular and cellular investigation. Fluticasone's primary mechanism involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to suppress the expression of pro-inflammatory genes, often by inhibiting transcription factors like nuclear factor-κB (NF-κB). patsnap.comphysiology.org Synergistic effects occur when a partner drug enhances these actions or provides a complementary anti-inflammatory effect through a different pathway.
Studies combining fluticasone propionate with the long-acting beta2-agonist (LABA) salmeterol have provided a model for understanding synergy. This combination was found to be more effective at inducing apoptosis (programmed cell death) in T-cells from asthmatic patients than fluticasone alone. nih.gov The molecular basis for this synergy included more efficient activation of caspases 8 and 3 (key enzymes in apoptosis), a greater reduction in the activation of NF-κB, and an increased nuclear translocation of the GR. nih.gov
These principles can be extended to combinations with other drug classes:
With H1 Receptor Antagonists : Synergy may be achieved by simultaneously blocking the direct effects of histamine on nerves and blood vessels while fluticasone suppresses the underlying inflammatory cell infiltration and cytokine production. nih.govnih.gov Furthermore, emerging research is investigating whether H1 receptor signaling pathways can directly modulate GR function, which would represent a more integrated form of synergy at the cellular level. nih.gov
With Kinase Inhibitors : The mechanism of synergy with JAK inhibitors is based on the simultaneous blockade of two distinct and critical inflammatory signaling pathways. nih.govresearchgate.net Fluticasone modulates gene transcription via the nuclear GR, providing broad anti-inflammatory action. physiology.org A JAK inhibitor, meanwhile, directly interrupts cytokine signaling in the cytoplasm via the JAK/STAT pathway, preventing the activation of genes that drive eosinophilic and other types of inflammation. researchgate.net This dual blockade can more effectively suppress the complex inflammatory network in diseases like severe asthma.
| Compound Class | Primary Molecular Target | Key Cellular Effect | Basis for Synergy with Fluticasone |
|---|---|---|---|
| Fluticasone | Glucocorticoid Receptor (GR) patsnap.com | Inhibits transcription of pro-inflammatory genes (e.g., via NF-κB suppression). physiology.org | N/A |
| H1 Receptor Antagonists | Histamine H1 Receptor patsnap.com | Blocks histamine-mediated symptoms (e.g., vasodilation, nerve stimulation). drugbank.com | Complementary pathways: blocking immediate histamine effects while fluticasone addresses the underlying inflammation. nih.govnih.gov |
| JAK Inhibitors | Janus Kinases (JAKs) researchgate.net | Inhibits cytokine signaling via the JAK/STAT pathway, reducing immune cell activation and chemokine production. nih.govresearchgate.net | Dual blockade of distinct signaling pathways (nuclear GR and cytoplasmic JAK/STAT) for comprehensive inflammation control. nih.govallergylosangeles.com |
Personalized Medicine Approaches in Fluticasone Therapy
The paradigm of treating respiratory diseases like asthma is shifting from a "one-size-fits-all" model to one of personalized, or precision, medicine. nih.govresearchgate.net This approach aims to tailor therapy based on an individual's unique characteristics, including clinical phenotypes, biomarkers, and genetic makeup, to optimize efficacy. respiratory-therapy.comgsconlinepress.com For fluticasone therapy, this means moving beyond symptom-based treatment to strategies that account for the significant interpatient variability in drug response. nih.gov The integration of pharmacogenomic data is a cornerstone of this advanced approach. researchgate.net
Integration of Pharmacogenomic Data in Treatment Strategies
Pharmacogenomics studies the influence of genetic variations on drug response. nih.gov For fluticasone and other inhaled corticosteroids (ICS), research has identified several single nucleotide polymorphisms (SNPs) in various genes that can predict a patient's therapeutic response. nih.govnih.gov Integrating this genetic information into clinical decision-making holds the promise of selecting the right drug for the right patient, thereby personalizing fluticasone therapy. nih.govresearchgate.net
Key research findings in this area include:
Corticotropin-Releasing Hormone Receptor 1 (CRHR1) : Variations in this gene, which is involved in the endogenous corticosteroid pathway, have been linked to ICS response. dovepress.com A study identified five SNPs in CRHR1 associated with response to fluticasone. nih.gov For example, patients homozygous for the minor alleles of four linked SNPs (including rs1876828) showed a 24.2% improvement in lung function (FEV1), compared to just 3.0% for major allele homozygotes. nih.gov
Glucocorticoid Induced 1 (GLCCI1) : A SNP in this gene (rs37973) has been associated with a reduced response to ICS. nih.gov The proposed mechanism is that this variant leads to lower GLCCI1 expression, which in turn reduces the apoptosis of inflammatory cells like eosinophils, thus diminishing the efficacy of the corticosteroid. nih.gov
Cytochrome P450 3A4 (CYP3A4) : This enzyme is involved in the metabolism of fluticasone. nih.gov The presence of the CYP3A422 allele (rs35599367) has been associated with a significant improvement in asthma control scores in pediatric patients receiving fluticasone propionate. nih.govdovepress.com This is likely due to decreased metabolism of the drug, leading to prolonged anti-inflammatory effects in the airways. dovepress.com
Nuclear Receptor Subfamily 3 Group C Member 1 (NR3C1) : This gene encodes the glucocorticoid receptor itself. A study in children found that those with the GG genotype of the rs41423247 SNP displayed a better response to inhaled fluticasone propionate as measured by FEV1. mdpi.com
While numerous genetic markers have been identified, their integration into routine clinical practice is still in its early stages due to challenges in replicating findings across diverse populations. nih.gov However, these studies form the basis for developing pharmacogenomic tests that could one day guide the selection of fluticasone therapy, particularly for patients who may be genetically predisposed to a poor response, allowing clinicians to consider alternative treatments earlier. mdpi.com
| Gene | SNP | Effect of Variant Allele on Fluticasone Response | Key Finding |
|---|---|---|---|
| CRHR1 | rs1876828 | Improved Response | Homozygotes for the minor allele showed a ~24% improvement in FEV1 vs. ~3% for major allele homozygotes. nih.gov |
| CYP3A4 | rs35599367 (CYP3A4*22) | Improved Response | Associated with a significant improvement in asthma control scores in pediatric patients. nih.govdovepress.com |
| NR3C1 | rs41423247 | Improved Response | Children with the GG genotype showed a better FEV1 response compared to CG or CC genotypes. mdpi.com |
| GLCCI1 | rs37973 | Reduced Response | Associated with decreased ICS efficacy, possibly through reduced apoptosis of inflammatory cells. nih.gov |
Future Directions and Unexplored Research Avenues for Fluticasone
Elucidating Novel Non-Genomic Signaling Pathways of Fluticasone (B1203827)
The classical mechanism of action for glucocorticoids like fluticasone involves binding to cytosolic glucocorticoid receptors. wikipedia.orgoatext.com This complex then translocates to the nucleus to modulate gene expression, a process that can take hours to days. oatext.comderangedphysiology.com However, rapid, non-genomic effects of glucocorticoids that occur within seconds to minutes have also been recognized. derangedphysiology.comresearchgate.netresearchgate.net These effects are thought to be mediated through interactions with cell membranes, cytosolic GRs influencing intracellular signaling cascades, and membrane-bound glucocorticoid receptors (mGRs). derangedphysiology.comresearchgate.netoup.comnih.gov
Future research should focus on fully elucidating these non-genomic pathways for fluticasone acetate (B1210297). Investigating its interactions with mGRs and their subsequent downstream signaling events is a key area of interest. nih.gov For instance, some studies suggest that the rapid effects of glucocorticoids on T-cell immunosuppression are mediated through mGRs. nih.gov A study on human airway epithelial cells demonstrated that fluticasone propionate (B1217596) can stimulate anion transport in a non-genomic fashion through mechanisms involving adenylate cyclase. nih.gov
Further exploration is needed to understand how fluticasone acetate might modulate the activity of kinases like phosphoinositide 3-kinase (PI3K), protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs) independently of gene transcription. researchgate.netresearchgate.net Understanding these rapid signaling events could open new therapeutic avenues and explain some of the immediate clinical effects observed with fluticasone administration.
Advanced Computational Modeling and Systems Biology Approaches for Fluticasone Pharmacology
Computational modeling and systems biology offer powerful tools to understand the complex pharmacology of this compound. Molecular dynamics (MD) simulations can provide insights into the structural changes in the glucocorticoid receptor's ligand-binding domain upon binding to fluticasone. researchgate.netnih.govconicet.gov.ar Such simulations can help explain the high affinity and potency of fluticasone derivatives like fluticasone furoate. researchgate.netnih.gov
By employing these computational techniques, researchers can:
Predict Binding Affinities: Screen and predict the binding affinities of novel fluticasone analogues or other potential GR modulators. researchgate.net
Simulate Receptor-Ligand Dynamics: Analyze the stability and conformational changes of the fluticasone-GR complex over time. nih.govnih.gov
These in silico approaches can accelerate the discovery of new glucocorticoid modulators with improved therapeutic profiles, potentially separating desired anti-inflammatory effects from adverse reactions. conicet.gov.arresearchgate.net
Nanotechnology and Targeted Drug Delivery Innovations for Fluticasone Formulations
Innovations in nanotechnology and targeted drug delivery hold significant promise for optimizing fluticasone therapy. scienceopen.comoup.com The goal is to enhance drug deposition at the site of inflammation while minimizing systemic absorption and associated side effects. scienceopen.com
Current and future research in this area includes:
Liposomes: These lipid-based vesicles can encapsulate fluticasone, potentially offering sustained release and improved stability. scienceopen.comnih.gov Studies have shown that liposomes are effective delivery vehicles for pulmonary administration of fluticasone. scienceopen.com
Nanoparticles: Formulations using nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or silica, can improve the solubility, stability, and delivery of fluticasone. dovepress.comnih.govresearchgate.net For example, fluticasone propionate-loaded PLGA nanoparticles have demonstrated sustained in vitro drug release and anti-inflammatory effects. researchgate.net Nanosuspensions of fluticasone have also shown good stability and pulmonary deposition rates. mdpi.com
Solid Lipid Nanoparticles (SLNs): SLNs are a promising carrier system due to their biocompatibility and ability to modify drug release. turkjps.orgnih.gov
Mucoadhesive Particles: Formulations designed to adhere to the mucosal surfaces of the airways can prolong the residence time of fluticasone, enhancing its local therapeutic effect. scienceopen.com
These advanced formulations aim to improve the therapeutic index of fluticasone by delivering the drug more efficiently to the target site. scienceopen.comoup.com
| Delivery System | Key Features | Potential Advantages | Supporting Research Highlights |
|---|---|---|---|
| Liposomes | Lipid-based vesicles | Sustained release, improved stability, effective pulmonary delivery. scienceopen.comnih.gov | Successful entrapment of fluticasone propionate with high efficiency. nih.gov |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable polymer matrix | Sustained drug release, improved solubility and stability, targeted delivery. dovepress.comresearchgate.net | Demonstrated sustained in vitro release and anti-inflammatory effects in cell models. researchgate.net |
| Silica Nanoparticles | Porous inorganic material | Biocompatible, high drug loading capacity, stable at mucosal pH. nih.gov | Proposed as a promising system for intranasal drug administration. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core | Biocompatible, protects drug from degradation, modifies release rate. turkjps.orgnih.gov | Factorial design approaches used to optimize formulation characteristics. nih.gov |
| Nanosuspensions | Sub-micron drug particles | Good stability, enhanced pulmonary deposition, lower systemic exposure. mdpi.com | Shown to be well-suited for nebulized pulmonary drug delivery. mdpi.com |
Biomarker-Guided Therapy and Precision Medicine Applications for Fluticasone
The concept of "one size fits all" is being replaced by precision medicine, which aims to tailor treatment to individual patient characteristics. nih.gov For fluticasone therapy, this involves identifying biomarkers that can predict treatment response and guide therapeutic decisions. nih.govresearchgate.net
Future research in this domain will likely focus on:
Pharmacogenomics: Identifying genetic variations, such as polymorphisms in the glucocorticoid receptor gene, that influence an individual's response to fluticasone. openaccessjournals.com
Metabolomics: Analyzing metabolic profiles to identify biomarkers associated with treatment efficacy or non-responsiveness. nih.gov
Inflammatory Phenotyping: Using biomarkers like sputum eosinophils or fractional exhaled nitric oxide (FeNO) to identify patients most likely to benefit from fluticasone therapy. researchgate.net
By integrating these "omics" data, clinicians may one day be able to select the optimal corticosteroid and dosage for each patient, maximizing efficacy while minimizing adverse effects. This approach is particularly relevant for heterogeneous diseases like asthma. nih.govresearchgate.net
Longitudinal Studies on Mechanisms of Long-Term Safety and Efficacy of Fluticasone
While inhaled corticosteroids like fluticasone are considered safe and effective for long-term use, further research is needed to fully understand the mechanisms underlying their long-term safety and efficacy. ispub.comdrugs.com Longitudinal studies are crucial for this purpose.
Key areas for future investigation include:
Impact on Growth: While some studies have shown minimal impact on adult height with long-term use in children, continued monitoring and investigation into the underlying mechanisms are warranted. ispub.comsmw.ch
Bone Mineral Density: The long-term effects of inhaled fluticasone on bone mineral density, particularly in high-risk populations, require further study. openaccessjournals.comnih.gov
Ocular Effects: The potential risk of cataracts and glaucoma with long-term use needs continued evaluation through large-scale, long-term studies. smw.chtandfonline.comfda.gov
Mechanisms of Sustained Efficacy: Investigating how long-term fluticasone use modulates airway remodeling and maintains asthma control is essential for optimizing long-term treatment strategies. ispub.com
Well-designed, long-term prospective studies will provide a clearer picture of the risk-benefit profile of fluticasone over many years of use and help to refine treatment guidelines. ispub.comatsjournals.orgatsjournals.org
| Area of Investigation | Summary of Findings/Concerns | Future Research Focus |
|---|---|---|
| Growth in Children | Some studies show a small reduction in growth velocity, but the effect on final adult height appears minimal. smw.ch | Understanding the mechanisms of growth hormone suppression and collagen synthesis inhibition. smw.ch |
| Bone Mineral Density | High doses may be associated with decreased bone mineral density, but long-term prospective data in children is still being gathered. openaccessjournals.comnih.gov | Assessing cumulative dose effects on bone mineral accretion over extended periods. openaccessjournals.com |
| Ocular Effects (Cataracts, Glaucoma) | Some studies have raised concerns, particularly in adults on long-term therapy, while others have been reassuring, especially in children. smw.chfda.gov | Large-scale, long-term post-marketing studies to clarify the risk. fda.gov |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Generally no significant suppression at recommended doses, but a potential risk exists with higher doses or longer-term use, especially in children. drugs.comfda.govmedcentral.com | Further studies to assess effects of long-term use on HPA axis function. fda.gov |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess the glucocorticoid receptor binding affinity of Fluticasone acetate?
- Methodological Answer : Radioligand binding assays are the gold standard for quantifying receptor affinity. Techniques involve incubating this compound with radiolabeled glucocorticoid receptors (e.g., H-dexamethasone) and measuring displacement kinetics. Competitive binding curves can determine the inhibition constant () or dissociation constant (), with lower values indicating higher affinity. Ensure proper controls (e.g., unlabeled ligands) to validate specificity. Reference structural analogs (e.g., Fluticasone propionate, ) for comparative analysis.
Q. How do physicochemical properties of this compound influence its formulation in preclinical studies?
- Methodological Answer : Solubility profiling is critical. This compound is sparingly soluble in polar solvents (e.g., water) but soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . For in vitro studies, use solvent systems validated for cellular compatibility. For inhalation or topical models, micronized particles (<5 µm) enhance bioavailability. Stability studies (e.g., HPLC under varying pH/temperature) should precede long-term experiments to avoid degradation artifacts.
Advanced Research Questions
Q. How can researchers design a PICOT-compliant study to compare this compound’s efficacy with other glucocorticoids in chronic inflammatory models?
- Methodological Answer :
- Population (P) : Specify animal/cell models (e.g., murine asthma models).
- Intervention (I) : Define this compound dosage (e.g., 0.1–1.0 mg/kg) and administration route (e.g., inhalation).
- Comparison (C) : Use dexamethasone or prednisolone as active controls.
- Outcome (O) : Quantify biomarkers (e.g., IL-6 suppression, eosinophil count).
- Time (T) : Set endpoints (e.g., 14-day intervention).
- Data Analysis : Apply ANOVA with post-hoc tests to compare groups. Address confounders (e.g., batch variability) via randomization .
Q. What strategies resolve contradictions in clinical vs. preclinical data on this compound’s systemic absorption?
- Methodological Answer :
- Source Analysis : Audit species-specific pharmacokinetics (e.g., metabolic enzyme differences between rodents/humans).
- Technique Validation : Cross-validate LC-MS/MS (plasma) and microdialysis (tissue) measurements.
- Meta-Analysis : Pool data from heterogeneous studies using random-effects models. Highlight variables like formulation (e.g., ointment vs. aerosol) or patient adherence .
Q. How can transcriptomic profiling elucidate this compound’s off-target effects in non-responsive patient subsets?
- Methodological Answer :
- Experimental Design : Use RNA-seq on bronchial epithelial cells treated with this compound (1–100 nM). Include glucocorticoid receptor (GR)-knockout controls.
- Data Interpretation : Apply pathway enrichment tools (e.g., DAVID, GSEA) to identify dysregulated pathways (e.g., NF-κB, MAPK). Validate findings with qPCR/Western blot .
Data Presentation and Reproducibility
Q. What are the best practices for reporting this compound’s anti-inflammatory efficacy in murine models?
- Methodological Answer :
- Tables : Include raw data (e.g., cytokine levels per treatment group) and statistical parameters (mean ± SEM, p-values).
- Figures : Use box plots for dose-response curves. Label axes with units (e.g., "IL-8 Concentration (pg/mL)").
- Supplemental Files : Upload mass spectrometry chromatograms or histopathology slides to repositories like FigShare. Cite datasets using DOIs .
Q. How to ensure reproducibility in this compound’s receptor dimerization assays?
- Methodological Answer :
- Protocol Details : Specify buffer composition (e.g., 10 mM Tris-HCl, pH 7.4), incubation times, and GR isoform (e.g., GRα vs. GRβ).
- Negative Controls : Include GR antagonists (e.g., RU-486) to confirm assay specificity.
- Reagent Validation : Use commercially certified GR plasmids (e.g., Addgene #12345) and cite lot numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
